molecular formula C38H64N10O14 B10828805 Davunetide acetate

Davunetide acetate

Cat. No.: B10828805
M. Wt: 885.0 g/mol
InChI Key: FKFJZZGKZSKPFE-XVHDDEJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Davunetide acetate is a useful research compound. Its molecular formula is C38H64N10O14 and its molecular weight is 885.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Davunetide acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Davunetide acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H64N10O14

Molecular Weight

885.0 g/mol

IUPAC Name

acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H60N10O12.C2H4O2/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49;1-2(3)4/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58);1H3,(H,3,4)/t18-,19-,20-,21-,22-,23-,24-,27-,28-;/m0./s1

InChI Key

FKFJZZGKZSKPFE-XVHDDEJMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Davunetide Acetate in Tauopathies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauopathies, a class of neurodegenerative diseases characterized by the pathological aggregation of the microtubule-associated protein tau, present a significant therapeutic challenge. Davunetide (also known as NAP or AL-108), an eight-amino-acid peptide derived from activity-dependent neuroprotective protein (ADNP), has emerged as a compound of interest due to its neuroprotective properties and its proposed mechanism targeting the core cytoskeletal pathology.[1][2][3] This technical guide provides a comprehensive analysis of davunetide's mechanism of action, from its molecular origins to its effects on cellular and systemic pathophysiology in the context of tauopathies. We will delve into its primary role as a microtubule stabilizer, its influence on tau phosphorylation and aggregation, and the downstream consequences for neuronal integrity and function. Furthermore, this guide will synthesize key findings from preclinical models and clinical trials, offering insights into its therapeutic potential and the complexities of its clinical application.

Introduction: The Challenge of Tauopathies and the Rationale for Davunetide

The neuronal cytoskeleton is a dynamic network essential for maintaining cellular structure, facilitating axonal transport, and supporting synaptic function.[1][3] A key component of this network is the microtubule, which is stabilized by the microtubule-associated protein tau. In a group of neurodegenerative disorders collectively known as tauopathies, which includes Alzheimer's disease (AD), progressive supranuclear palsy (PSP), and frontotemporal dementia (FTD), tau becomes hyperphosphorylated.[3][4] This pathological modification causes tau to detach from microtubules and aggregate into neurofibrillary tangles (NFTs), leading to microtubule destabilization, impaired axonal transport, synaptic dysfunction, and ultimately, neuronal death.[1][3][5]

Given this central pathogenic cascade, therapeutic strategies aimed at stabilizing microtubules or mitigating tau pathology are of significant interest. Davunetide is a novel neuroprotective peptide thought to directly impact neuronal integrity and survival by stabilizing microtubules.[1][3] Derived from ADNP, a protein crucial for brain formation and neuronal survival, davunetide represents the core active neuroprotective fragment.[1][6][7] Preclinical studies have consistently demonstrated its ability to protect neurons from a wide range of toxins, reduce tau pathology, and improve cognitive function in various models of neurodegeneration.[2][7] This guide explores the intricate mechanisms that underpin these protective effects.

Molecular Foundations: From ADNP to the NAP Peptide

Davunetide is an octapeptide with the sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ).[2][6] It is derived from Activity-Dependent Neuroprotective Protein (ADNP), a large and complex protein that plays a vital role in embryonic development, particularly in brain formation.[1][6][7] ADNP's functions are pleiotropic, including chromatin remodeling and the regulation of gene expression, which are critical for neurogenesis and neuronal maintenance.[6][7][8]

The discovery that the small NAP fragment retained the potent neuroprotective activity of the much larger parent protein was a significant breakthrough.[1] This finding established davunetide as a promising therapeutic candidate, capable of being administered intranasally to bypass the blood-brain barrier and exert its effects directly within the central nervous system.[7] Subsequent research has focused on elucidating how this small peptide modulates the complex machinery of the neuronal cytoskeleton.

Core Mechanism of Action: Stabilization of the Microtubule Network

The primary mechanism attributed to davunetide is the maintenance of microtubule function and integrity.[1][3][9] This action is multi-faceted and has been demonstrated across numerous experimental paradigms.

3.1. Direct Interaction and Protection of Microtubules

Davunetide has been shown to directly interact with the core components of the microtubule network. It provides neuroprotection by interacting with tubulin, the fundamental subunit of microtubules.[10] This interaction helps to preserve the cytoskeletal architecture against a variety of insults. For instance, davunetide protects microtubules from disruption caused by zinc intoxication and the microtubule-depolymerizing agent nocodazole.[1][10] Furthermore, it has been shown to promote the repolymerization of microtubules after such insults.[1]

A key insight into its mechanism comes from studies involving katanin, a protein that severs microtubules. Tau protein normally renders microtubules less sensitive to katanin-mediated severing. Davunetide was found to protect microtubules from katanin disruption, effectively compensating for a reduction in functional tau.[1][6]

3.2. Modulation of Tau and End-Binding Proteins

Davunetide's stabilizing effect is not solely based on direct tubulin interaction. It also modulates the interaction of key regulatory proteins with the microtubule network. The peptide has been shown to prevent microtubule degradation by recruiting tau and microtubule end-binding proteins (EBs) to the microtubules.[11] Specifically, davunetide's "SIP" motif directly binds to EB1 and EB3, proteins that regulate the dynamic growing ends of microtubules.[8] This interaction enhances the connection between tau and the microtubule ends, further promoting stability and proper function.[7]

In a Drosophila model of tauopathy, davunetide treatment increased the amount of endogenous tau bound to microtubules without altering the total levels of human or fly tau, suggesting it enhances the functional association of tau with the cytoskeleton.[5]

Impact on Tau Pathophysiology

Beyond its direct effects on microtubule structure, davunetide also influences the pathological modifications of the tau protein itself.

4.1. Reduction of Tau Hyperphosphorylation

A crucial aspect of davunetide's mechanism is its ability to reduce the hyperphosphorylation of tau.[1][2] By decreasing the level of phosphorylated tau, davunetide increases the pool of functional tau that can bind to and stabilize microtubules.[1] This effect is associated with the modulation of intracellular signaling cascades that are critical to cell survival and synaptic plasticity.[1][3] While some studies, particularly in Drosophila models, did not observe a change in phospho-tau levels, suggesting the primary mechanism is bypassing toxic tau, multiple other preclinical studies in mammalian models have confirmed this effect.[2][5][7] Davunetide has been shown to protect against tau hyperphosphorylation by influencing kinases like GSK3β.[7]

4.2. Amelioration of Tau Aggregation

In transgenic mouse models carrying human tau mutations, davunetide treatment has been shown to ameliorate the deposition of insoluble, hyperphosphorylated tau aggregates.[2] By promoting a healthier, more stable microtubule environment and reducing the pool of aggregation-prone phosphorylated tau, davunetide interferes with the cascade that leads to the formation of NFTs.

4.3. Differential Interaction with Tau Isoforms

An intriguing aspect of davunetide's action is its potential preferential interaction with different tau isoforms. The human brain expresses six tau isoforms, which are distinguished by the presence of either three (3R) or four (4R) microtubule-binding repeats. The balance of these isoforms is critical, and its disruption is a hallmark of various tauopathies. PSP is characterized by the aggregation of 4R tau, whereas AD involves both 3R and 4R tau.[3] Preclinical evidence suggests that davunetide (NAP) may have a preferential interaction with 3R tau.[11] This finding has significant clinical implications and may help explain the differential outcomes observed in clinical trials for AD (a mixed 3R/4R tauopathy) versus PSP (a predominantly 4R tauopathy).[11]

Downstream Neuroprotective and Synaptic Effects

The stabilization of microtubules and the mitigation of tau pathology by davunetide trigger a cascade of downstream effects that ultimately lead to neuroprotection and the maintenance of neuronal function.

  • Rescue of Axonal Transport: Microtubules serve as the "highways" for the transport of mitochondria, synaptic vesicles, and other essential cargoes along the axon. By preserving microtubule integrity, davunetide rescues axonal transport, a process that is severely disrupted in tauopathies.[5]

  • Maintenance of Synaptic Integrity: The loss of synaptic structures is a key correlate of cognitive decline. Davunetide's activity helps maintain synaptic connections and promotes synaptic plasticity, which is crucial for learning and memory.[1][10]

  • Inhibition of Apoptosis: By modulating critical cell survival signaling cascades, davunetide has been shown to prevent apoptosis (programmed cell death) in both in vitro and in vivo models.[1][9]

  • Promotion of Neurite Outgrowth: Davunetide has also demonstrated neurotrophic properties, including the promotion of neuritic and axonal outgrowth, further contributing to neuronal health and connectivity.[1]

The interconnectedness of these effects is visualized in the signaling pathway diagram below.

Davunetide_Mechanism cluster_pathology Tauopathy Pathophysiology cluster_intervention Davunetide Intervention Tau_p Tau Hyperphosphorylation MT_destab Microtubule Destabilization Tau_p->MT_destab Axon_dys Axonal Transport Deficits MT_destab->Axon_dys Synapse_loss Synaptic Dysfunction Axon_dys->Synapse_loss Neuron_death Neuronal Death Synapse_loss->Neuron_death Dav Davunetide (NAP) MT_stab Microtubule Stabilization Dav->MT_stab Promotes Tau_p_red Reduced Tau Phosphorylation Dav->Tau_p_red Reduces MT_stab->MT_destab Inhibits Axon_rescue Axonal Transport Rescue MT_stab->Axon_rescue Tau_p_red->Tau_p Inhibits Tau_p_red->MT_stab Enhances Synapse_maint Synaptic Integrity Axon_rescue->Synapse_maint Neuro_prot Neuroprotection Synapse_maint->Neuro_prot Neuro_prot->Neuron_death Prevents

Caption: Davunetide's core mechanism and its impact on the tauopathy cascade.

Summary of Clinical Development in Tauopathies

The promising preclinical data for davunetide led to its evaluation in several clinical trials for neurodegenerative diseases.

A Phase 2 trial in 144 individuals with amnestic mild cognitive impairment (aMCI), often a precursor to Alzheimer's disease, suggested a potential benefit.[2][4][7] The study reported improvements in memory and attention compared to placebo.[2][12] A later sex-dependent analysis of this trial revealed significant dose-dependent cognitive improvements in men on a visual matching test and in women on a test of working memory and attention.[12]

The most definitive trial in a pure tauopathy was a large, multicenter, randomized, double-blind, placebo-controlled Phase 2/3 study in 313 patients with progressive supranuclear palsy (PSP).[13][14] Unfortunately, the trial did not meet its co-primary efficacy endpoints, as measured by the PSP Rating Scale (PSPRS) and the Schwab and England Activities of Daily Living (SEADL) scale.[14] However, post-hoc analyses suggested some potential sex-specific effects, with davunetide treatment providing significant neuroprotection against increases in brain ventricular volume in female PSP patients.[15]

Clinical Trial Summary for Davunetide in Tauopathies
Indication Phase Number of Patients Primary Outcome(s) Result Summary
Amnestic Mild Cognitive Impairment (aMCI)Phase 2144Change in cognitive performance (memory, attention)Showed potential treatment benefit on attention and working memory.[2][7] Post-hoc analysis revealed sex-dependent cognitive improvements.[12]
Progressive Supranuclear Palsy (PSP)Phase 2/3313Change in PSPRS and SEADL scoresDid not meet co-primary efficacy endpoints.[14] Post-hoc analysis suggested a reduction in brain atrophy progression in female patients.[15]

Key Experimental Methodologies

The investigation of davunetide's mechanism relies on specific, validated experimental protocols. Below are two core methodologies used to assess its effects on microtubule stability and tau phosphorylation.

7.1. Protocol: Cell-Based Microtubule Integrity Assay

This protocol assesses the ability of davunetide to protect the microtubule network from a chemical insult in a neuronal cell culture model.

Objective: To visualize and quantify the protective effect of davunetide on microtubule structure.

Methodology:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) onto glass coverslips in 24-well plates and allow them to adhere and differentiate for 48-72 hours.

  • Pre-treatment: Treat the cells with davunetide acetate at various concentrations (e.g., 1 pM to 1 µM) or vehicle control for 2-4 hours.

  • Microtubule Disruption: Add a microtubule-destabilizing agent, such as nocodazole (e.g., 10 µM), to the media for 1-2 hours to induce microtubule depolymerization. Include a vehicle-only control group that receives neither davunetide nor nocodazole.

  • Fixation: Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Mount coverslips onto glass slides. Acquire images using a fluorescence or confocal microscope. Quantify microtubule network integrity using image analysis software (e.g., ImageJ) by measuring the fluorescence intensity and the "filamentousness" of the tubulin staining.

Experimental_Workflow A 1. Plate Neuronal Cells on Coverslips B 2. Pre-treat with Davunetide or Vehicle A->B C 3. Add Nocodazole to Induce Disruption B->C D 4. Fix, Permeabilize, and Block Cells C->D E 5. Primary Antibody Staining (Anti-α-tubulin) D->E F 6. Secondary Antibody Staining (Fluorescent) & DAPI E->F G 7. Acquire Images via Fluorescence Microscopy F->G H 8. Quantify Microtubule Network Integrity G->H

Caption: Experimental workflow for the microtubule integrity assay.

7.2. Protocol: Western Blot for Tau Phosphorylation

This protocol quantifies changes in the phosphorylation state of tau at specific disease-relevant epitopes following davunetide treatment.

Objective: To determine if davunetide reduces the level of hyperphosphorylated tau.

Methodology:

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) in 6-well plates. Treat cells with davunetide or vehicle for 2 hours, followed by treatment with a phosphatase inhibitor like okadaic acid to induce tau hyperphosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use separate blots for different antibodies:

      • Phospho-tau (e.g., AT8, PHF-1)

      • Total tau

      • Loading control (e.g., GAPDH or β-actin)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal for each sample.

Conclusion and Future Perspectives

Davunetide acetate operates through a multifaceted mechanism of action centered on the stabilization of the neuronal microtubule network.[1][3] By directly interacting with tubulin, modulating tau's association with microtubules, and reducing pathological tau hyperphosphorylation, davunetide addresses the core cytoskeletal dysfunction that characterizes tauopathies.[1][2][10] These primary actions lead to critical downstream neuroprotective effects, including the rescue of axonal transport and the maintenance of synaptic integrity.[1][5]

While the clinical trial results in PSP were not successful in meeting primary endpoints, the journey of davunetide has provided invaluable insights for the field.[14] The signals of efficacy in aMCI and the potential for sex- and tau isoform-specific effects highlight the need for more targeted therapeutic strategies.[11][12][15] Future research should focus on stratifying patient populations based on their specific tau pathology (e.g., 3R vs. 4R dominance) and exploring davunetide in combination with other therapeutic modalities. The story of davunetide underscores both the complexity of treating tauopathies and the enduring promise of therapies that target the fundamental stability of the neuronal cytoskeleton.

References

  • Gozes, I., et al. (2011). NAP (Davunetide) Provides Functional and Structural Neuroprotection. Journal of Molecular Neuroscience. [Link]

  • Gold, M., et al. (2012). Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy. Neuropsychiatric Disease and Treatment. [Link]

  • Zahir, Z., et al. (2013). Davunetide: A review of safety and efficacy data with a focus on neurodegenerative diseases. ResearchGate. [Link]

  • Ivashko-Pachima, Y., et al. (2019). NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. Journal of Molecular Neuroscience. [Link]

  • Boxer, A. L., et al. (2015). Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial. Movement Disorders. [Link]

  • Boxer, A. L., et al. (2014). Davunetide in patients with progressive supranuclear palsy: a randomised, double-blind, placebo-controlled phase 2/3 trial. The Lancet Neurology. [Link]

  • Gozes, I., et al. (2021). Davunetide sex-dependently boosts memory in prodromal Alzheimer's disease. Neurobiology of Disease. [Link]

  • World Biomedical Frontiers. (2014). Davunetide: Peptide therapeutic in neurological disorders. World Biomedical Frontiers. [Link]

  • Pevzner, A., et al. (2018). Novel tubulin and tau neuroprotective fragments sharing structural similarities with the drug candidate NAP (Davuentide). Tel Aviv University. [Link]

  • Gozes, I. (2011). Microtubules (tau) as an emerging therapeutic target: Nap (davunetide). Tel Aviv University. [Link]

  • Gozes, I., et al. (2023). Davunetide treatment provides significant neuroprotection against baseline brain ventricular volume-dependent increases in female PSP patients. Translational Psychiatry. [Link]

  • Alzforum. (2021). Davunetide. Alzforum: Networking for a Cure. [Link]

  • Gold, M., et al. (2012). Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy. ResearchGate. [Link]

  • Hacohen-Kleiman, G., et al. (2023). NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. MDPI. [Link]

  • ClinicalTrials.gov. (2014). Study to Evaluate the Safety and Efficacy of Davunetide for the Treatment of Progressive Supranuclear Palsy. ClinicalTrials.gov. [Link]

  • Quraishe, S., et al. (2013). NAP (davunetide) rescues neuronal dysfunction in a Drosophila model of tauopathy. Molecular Psychiatry. [Link]

  • Brain Support Network. (2009). Davunetide (aka, NAP, aka AL-108) trial now to focus on PSP. Brain Support Network. [Link]

  • Hacohen-Kleiman, G., et al. (2023). NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. PubMed. [Link]

Sources

Technical Guide: NAP (Davunetide) Interaction with Microtubule End-Binding Proteins (EB1/EB3)

[1][2][3]

Executive Summary

This technical guide delineates the molecular mechanism of action (MoA) of NAP (Davunetide), an octapeptide (NAPVSIPQ) derived from Activity-Dependent Neuroprotective Protein (ADNP).[1] It focuses specifically on the peptide's interaction with the End-Binding (EB) protein family (EB1/EB3) via the SIP motif . This interaction is the fundamental driver of NAP's neuroprotective capacity, facilitating microtubule (MT) stabilization, Tau recruitment, and the restoration of axonal transport. This document is designed for researchers requiring actionable protocols and mechanistic depth.

Molecular Mechanism: The SxIP Mimicry

The efficacy of NAP relies on its structural homology to endogenous microtubule plus-end tracking proteins (+TIPs).

The SIP Motif as a Functional Homolog

Endogenous +TIPs (e.g., MACF, APC) recruit EB1/EB3 to microtubule tips using a conserved SxIP motif (Ser-x-Ile-Pro), where 'x' is any amino acid.[2] This motif binds to the hydrophobic cavity of the EB homology (EBH) domain located at the C-terminus of EB proteins.[2]

  • NAP Sequence: Asn-Ala-Pro-Val-Ser-Ile-Pro -Gln (NAPVSIPQ)

  • Structural Mimicry: The SIP sequence (residues 5–7) in NAP acts as a direct structural mimic of the SxIP motif.

  • Binding Topology: The SIP motif inserts into the hydrophobic groove of the EB1/EB3 dimer. This interaction is governed by a "Dock-and-Lock" mechanism:

    • Dock: The SIP motif anchors into the hydrophobic pocket.[2]

    • Lock: Flanking residues (Valine at -1 and Glutamine at +1 in NAP) stabilize the conformation, inducing a folding transition in the EB C-terminus that secures the peptide.

Mechanistic Pathway Diagram

The following diagram illustrates the recruitment logic where NAP mimics endogenous +TIPs to stabilize the microtubule complex.

NAP_Mechanismcluster_effectDownstream ConsequenceNAPNAP Peptide(NAPVSIPQ)SIPSIP Motif(SxIP Mimic)NAP->SIPContainsEB_DimerEB1/EB3 Dimer(EBH Domain)SIP->EB_DimerDocks intoHydrophobic CavityMT_PlusMicrotubule(+) EndEB_Dimer->MT_PlusTracksTauTau Protein(Microtubule Associated)EB_Dimer->TauRecruits/StabilizesMT_StabilityMT Stabilization& Axonal TransportMT_Plus->MT_StabilityPromotesTau->MT_StabilityMaintains

Figure 1: Molecular cascade showing NAP's SIP motif docking into the EB dimer to modulate Microtubule (MT) dynamics.

Experimental Protocols for Validation

To validate the NAP-EB interaction and its physiological effects, two complementary assays are recommended: Surface Plasmon Resonance (SPR) for kinetics and Live-Cell Comet Assays for dynamics.

In Vitro Kinetics: Surface Plasmon Resonance (SPR)

Objective: Quantify the binding affinity (

Critical Constraint:Biotin-Streptavidin capture
Protocol Workflow:
  • Ligand Preparation: Synthesize N-terminally biotinylated NAP (Biotin-NAPVSIPQ).

  • Chip Selection: Use a Streptavidin (SA) or NeutrAvidin sensor chip.

  • Immobilization:

    • Condition channel with 1M NaCl / 50mM NaOH.

    • Inject Biotin-NAP (10–50 nM) at 10 µL/min until ~100 Response Units (RU) are achieved. Low density prevents mass transport limitations.

  • Analyte Injection:

    • Purify recombinant EB1 or EB3 C-terminal domain (EBH).

    • Inject a concentration series (e.g., 0.5 µM to 50 µM) over the captured peptide.

    • Flow Rate: High flow (30–50 µL/min) to minimize rebinding effects.

  • Regeneration: Short pulse of 10mM Glycine-HCl (pH 2.0) or 50mM NaOH.

Data Analysis Table (Expected Values):

ParameterMetricPhysiological Interpretation

~

Moderate association rate; typical for regulatory motifs.

~

Fast dissociation; indicates dynamic, transient interaction (essential for MT tracking).

1–10 µMMicromolar affinity allows rapid exchange at the MT tip, preventing "freezing" of dynamics.
In Cellulo Dynamics: EB3-GFP Comet Assay

Objective: Visualize the effect of NAP on microtubule polymerization rates in living neurons or fibroblasts. Note: This refers to microtubule tip tracking, not the DNA damage comet assay.

Protocol Workflow:
  • Transfection: Transfect cells (e.g., N1E-115 neuroblastoma or CHO) with EB3-GFP plasmid.

  • Treatment:

    • Control: Vehicle (PBS).[3]

    • Experimental: NAP (100 fM – 1 nM). Note: NAP is potent at femtomolar concentrations.

    • Challenge (Optional): Co-treat with Nocodazole or Zinc to stress MTs.

  • Imaging:

    • Use Total Internal Reflection Fluorescence (TIRF) or Spinning Disk Confocal microscopy.

    • Frame Rate: 1 frame per 1–2 seconds for 2 minutes.

  • Analysis:

    • Generate Kymographs (Space-Time plots) from the image stacks.

    • Measure the slope of the "comets" to determine velocity (

      
      ).
      
Workflow Diagram (DOT)

Experimental_WorkflowStep1Transfect Cells(EB3-GFP)Step2Treat with NAP(100 fM - 1 nM)Step1->Step2Step3Live Imaging(TIRF/Confocal)Step2->Step3Step4Generate KymographsStep3->Step4Step5Calculate Velocity& Track LengthStep4->Step5

Figure 2: Step-by-step workflow for the EB3-GFP Comet Assay to quantify microtubule dynamics.

Functional Consequences & Therapeutics

The interaction between NAP and EB proteins is not merely structural; it acts as a "shunting" mechanism to restore homeostasis in neurodegenerative conditions.

The Tau Connection

In Tauopathies (e.g., Alzheimer's), hyperphosphorylated Tau detaches from microtubules, leading to MT destabilization and Tau aggregation (NFTs).

  • Mechanism: NAP binding to EB1/EB3 increases the affinity of EB proteins for the microtubule plus-end.

  • Recruitment: EB proteins, once stabilized on the MT, recruit surfactant Tau back to the microtubule surface.

  • Result: This prevents Tau aggregation and protects the microtubule from depolymerization.[4]

Therapeutic Implications (Davunetide)
  • Indication: Progressive Supranuclear Palsy (PSP), Alzheimer’s Disease.

  • Bioavailability: NAP is a small peptide; however, intranasal delivery (Davunetide) is used to bypass the Blood-Brain Barrier (BBB) effectively.

  • Dose-Response: Displays a bell-shaped dose-response curve; femtomolar concentrations are often more effective than micromolar, likely due to receptor/binding site saturation kinetics common in cytoskeletal regulation.

References

  • Gozes, I., & Divinski, I. (2007).[5] The femtomolar-acting neuroprotective peptide NAP (davunetide) and its interaction with the microtubule cytoskeleton.[6][4] Journal of Alzheimer's Disease. Link

  • Honnappa, S., et al. (2009).[2][7] Key interaction modes of dynamic +TIP networks. Molecular Cell. Link

  • Buey, R. M., et al. (2012).[2][7] Insights into EB1 structure and the role of its C-terminal domain for discriminating microtubule tips.[2][8][9][10] Molecular Biology of the Cell. Link

  • Kaplan, A., et al. (2017). Microtubule-associated protein/microtubule affinity-regulating kinase 4 (MARK4) is a negative regulator of the NAP (davunetide) neuroprotective mechanism. Journal of Biological Chemistry. Link

  • Gouveia, S. M., & Akhmanova, A. (2010).[2] Cell biology: CLIPs and EBs—a complex courtship. Current Biology.[11] Link

ADNP-Derived Peptide NAPVSIPQ (Davunetide): Neuroprotective Pathways & Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Structural Basis of Neuroprotection

NAPVSIPQ (NAP, Davunetide) is an 8-amino acid peptide derived from Activity-Dependent Neuroprotective Protein (ADNP). Unlike non-specific tubulin agents, NAP utilizes a precision-guided mechanism centered on the SIP (SxIP) motif . This motif allows NAP to mimic endogenous microtubule plus-end tracking proteins (+TIPs), specifically recruiting End-Binding proteins (EB1/EB3) to the microtubule cytoskeleton. This recruitment is the upstream event that catalyzes tau stabilization, prevents neurofibrillary tangle formation, and activates downstream survival signaling (PI3K/Akt).

This guide delineates the molecular cascades, experimental validation protocols, and clinical implications of NAPVSIPQ, moving beyond surface-level descriptions to the causal protein-protein interactions driving its efficacy.

Core Mechanism: The SIP Motif & Microtubule Dynamics

The neuroprotective potency of NAP relies on its ability to stabilize the microtubule (MT) network, which is often the first structure to collapse in neurodegenerative pathologies like Alzheimer’s and PSP (Progressive Supranuclear Palsy).

The SxIP Motif Interaction

The sequence NAPVSIPQ contains a critical SIP (Ser-Ile-Pro) motif. This sequence is structurally homologous to the SxIP motif found in endogenous microtubule-associated proteins (MAPs).

  • Target: Microtubule End-Binding proteins (EB1 and EB3).[1][2][3]

  • Action: NAP binds EB1/EB3, facilitating their accumulation at the growing plus-ends of microtubules.

  • Downstream Effect: EB1/EB3 recruitment creates a docking platform for Tau . By recruiting Tau to the MT shaft, NAP prevents the formation of the soluble, hyperphosphorylated Tau pool that leads to neurofibrillary tangles.

Preferential Tau Isoform Interaction

Research indicates NAP exhibits a preferential interaction with 3-repeat Tau (Tau3R) over 4-repeat Tau (Tau4R).

  • Clinical Consequence: This affinity explains Davunetide's robust efficacy in models of early-stage Alzheimer's (mixed pathology) and potential limitations in pure 4R-tauopathies like PSP.

Visualization of the Core Pathway

The following diagram illustrates the causal flow from NAP entry to cytoskeletal stabilization.

NAP_Mechanism NAP NAPVSIPQ (Extracellular) Entry Endocytosis / Membrane Crossing NAP->Entry SIP SIP Motif (SxIP) Activation Entry->SIP Intracellular Bioavailability EB_Prot Recruitment of EB1 / EB3 SIP->EB_Prot Mimicry of Endogenous +TIPs MT_Tip Microtubule Plus-End Binding EB_Prot->MT_Tip Tau_Recruit Recruitment of Tau (Pref. 3R) MT_Tip->Tau_Recruit Docking Platform Creation MT_Stab Microtubule Stabilization Tau_Recruit->MT_Stab Prevents Hyperphosphorylation Trans Axonal Transport Restoration MT_Stab->Trans Surv Neuronal Survival Trans->Surv

Caption: NAP mechanism via SIP motif-mediated recruitment of EB1/EB3 and Tau stabilization.

Secondary Signaling Cascades: Apoptosis Inhibition

Beyond the cytoskeleton, NAP modulates intracellular signaling to arrest apoptotic cascades, particularly those driven by oxidative stress and mitochondrial dysfunction.

p53 and Mitochondrial Protection

NAP acts as an intracellular inhibitor of p53-mediated apoptosis.

  • Mechanism: Under stress (e.g., zinc toxicity, ischemia), p53 translocates to the mitochondria, where it interacts with Bcl-2 family proteins (Bcl-xL, Bak) to induce outer membrane permeabilization (MOMP).[4]

  • NAP Intervention: NAP inhibits this translocation/activation, preserving mitochondrial integrity and preventing Cytochrome C release.

PI3K/Akt and MAPK/ERK Pathways

NAP activates survival kinases in a cell-type-specific manner:

  • Cortical Neurons: Activation of PI3K/Akt , leading to the phosphorylation (inhibition) of GSK3-beta and Caspase-9.

  • White Matter/Glia: Activation of MAPK/MEK/ERK pathways, promoting neurotrophic factor secretion.

Experimental Protocols for Validation

To validate NAP efficacy in a research setting, the following self-validating protocols are recommended. These assays measure the distinct biological outputs of the pathways described above.

In Vitro: Neurite Outgrowth Assay (PC12 Cells)

Objective: Quantify the microtubule-stabilizing effect of NAP. Causality: Stable microtubules drive neurite extension; instability causes retraction.

  • Cell Culture: Seed PC12 cells (rat pheochromocytoma) at

    
     cells/well in collagen-coated 24-well plates.
    
  • Differentiation: Treat cells with Nerve Growth Factor (NGF, 50 ng/mL) to induce a neuronal phenotype.

  • Treatment: Add NAPVSIPQ (concentration range:

    
    M to 
    
    
    
    M). Note: NAP exhibits a bell-shaped dose-response curve; femtomolar concentrations are often most potent.
  • Stressor (Optional): Co-incubate with Zinc (

    
    , 100 µM) or Nocodazole (5 µM) to induce microtubule depolymerization.
    
  • Fixation & Staining: After 24-48 hours, fix with 4% paraformaldehyde. Stain for

    
    -tubulin (neuronal marker).
    
  • Analysis: Measure total neurite length per cell using ImageJ (NeuronJ plugin).

    • Validation: Control cells + Nocodazole should show minimal neurites. NAP + Nocodazole should show preserved neurite length.

In Vivo: Morris Water Maze (Cognitive Function)

Objective: Assess functional recovery in AD/Tau transgenic mice.

  • Subjects: Tau transgenic mice (e.g., 3xTg-AD or Tau P301L) vs. Wild Type.

  • Administration: Intranasal NAP (0.5 µ g/mouse/day ) for 3-6 months.

  • Protocol:

    • Acquisition Phase (Days 1-5): Hidden platform. Measure latency to find platform.

    • Probe Trial (Day 6): Remove platform. Measure time spent in the target quadrant.

  • Data Interpretation: Effective treatment is defined by a statistically significant reduction in latency and increased time in the target quadrant compared to vehicle-treated transgenic mice.

Quantitative Data Summary

The following table summarizes typical EC50 and efficacy data derived from key literature sources.

Assay TypeCell/ModelStressorNAP Efficacy (Metric)Optimal Conc.
Survival Rat Cortical NeuronsTTX (Electrical Blockade)>80% Survival vs Vehicle

M
Survival PC12 CellsZinc (

)
Prevention of Apoptosis

M
MT Assembly Cell-Free TubulinN/AIncreased Turbidity (Assembly)

M
Cognition 3xTg-AD MiceAging/Tau Pathology40-50% Reduction in Latency0.5 µ g/day (i.n.)

Clinical Implications & Limitations

While NAP (Davunetide) showed promise in preclinical models, clinical translation requires careful patient selection based on the specific tauopathy profile.

  • Success: Amnestic Mild Cognitive Impairment (aMCI) trials showed improved memory scores, likely due to the mixed pathology (3R/4R Tau) present in early AD.

  • Failure: The PSP trial failed to meet primary endpoints. This is mechanistically attributed to PSP being a pure 4R-Tau disease, whereas NAP preferentially interacts with 3R-Tau via the EB1/EB3 recruitment mechanism.

Future Directions: The "SKIP" Peptide

Recent developments focus on SKIP , a 4-amino acid truncated version of NAP containing the core SxIP motif. SKIP shows similar efficacy in recruiting EB proteins and may offer improved pharmacokinetic properties.

References

  • NAP Mechanisms of Neuroprotection. Journal of Molecular Neuroscience. (2004). Identifies p53 as an intracellular target and outlines signaling via cGMP and inflammatory interference.[5] Link

  • NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. Cells. (2023). Establishes nuclear entry and correction of ADNP distribution via microtubule linkage. Link

  • A neuronal microtubule-interacting agent, NAPVSIPQ, reduces tau pathology and enhances cognitive function. Journal of Pharmacology and Experimental Therapeutics. (2008).[6] Demonstrates reduction of hyperphosphorylated tau and cognitive improvement in vivo. Link

  • NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. PLOS ONE. (2019). Explains the mechanistic distinction between 3R and 4R tau interactions and clinical trial outcomes. Link

  • The ADNP Derived Peptide, NAP Modulates the Tubulin Pool. Current Pharmaceutical Design. (2012). Details the impact on tubulin tyrosination cycles and neurite outgrowth. Link

Sources

Molecular Architecture and Physicochemical Characterization of Davunetide Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, physicochemical properties, and manufacturing protocols for Davunetide Acetate , designed for researchers and drug development professionals.

Executive Summary

Davunetide Acetate (also known as AL-108 , NAP , or CP201 ) is a synthetic octapeptide derivative of the Activity-Dependent Neuroprotective Protein (ADNP).[1][2][3] Unlike large biologic factors, Davunetide is a small molecular weight entity (NCE) capable of penetrating the blood-brain barrier (BBB) and cellular membranes.[1][2][3] Its primary mechanism of action involves the stabilization of microtubule dynamics through direct interaction with tubulin, thereby preventing tau hyperphosphorylation and preserving axonal transport. This guide provides a definitive reference for its structural specifications, synthesis, and analytical controls.

Molecular Specifications

Structural Identity

Davunetide is an octapeptide with the sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln .[2][3][4] The drug substance is supplied as the acetate salt to ensure solubility and stability for clinical formulations.

ParameterSpecification
IUPAC Name L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine acetate
Common Name Davunetide Acetate, NAP, AL-108
Sequence (1-letter) NAPVSIPQ
Molecular Formula C₃₆H₆₀N₁₀O₁₂[1][2][3][4][5] · xC₂H₄O₂ (Acetate salt)
Molecular Weight (Free Base) 824.9 g/mol
Chirality All amino acids are in the L-configuration
C-Terminus Free Acid (-COOH)
N-Terminus Free Amine (-NH₂)
Conformational Dynamics

The presence of two Proline (Pro) residues at positions 3 and 7 induces significant conformational constraints.[1][2]

  • Beta-Turn Induction: The Proline residues disrupt alpha-helical formation, favoring a bent structure (likely a Type II

    
    -turn) that exposes the hydrophobic core (Val-Ser-Ile) for tubulin interaction.[1][2][3]
    
  • Self-Assembly: At high concentrations (>10 mg/mL), the peptide may form nanotubular structures, although it exists primarily as a monomer in physiological dilute solutions.[1][2]

Physicochemical Profile

Solubility and Stability

Davunetide acetate exhibits high aqueous solubility due to its polar termini and the acetate counterion.

  • Solubility (Water/PBS): >10 mg/mL.[1][2][3]

  • Solubility (Organic): Soluble in DMSO, DMF; Insoluble in non-polar solvents (Hexane, Ether).[1][2]

  • Isoelectric Point (pI): Calculated pI

    
     6.0.[1][2][3]
    
    • Rationale: The peptide contains one free amine (N-term, pKa ~9.[1][2][3]0) and one free carboxyl (C-term, pKa ~3.5).[1][2][3] The side chains (N, A, P, V, S, I, Q) are non-ionizable in the physiological range.[1][2]

  • Hygroscopicity: The acetate salt is hygroscopic; storage under desiccant at -20°C is mandatory to prevent hydrolysis or aggregation.[2][3]

Stability Metrics
  • Thermal Stability: Stable in solid state at room temperature for weeks; long-term storage requires -20°C.[1][2][3]

  • Metabolic Stability: The Proline residues confer resistance to non-specific aminopeptidases, prolonging plasma half-life compared to linear aliphatic peptides.[2][3]

Mechanism of Action: Microtubule Stabilization[6][7]

Davunetide functions as a "molecular splint" for microtubules.[3] By binding to tubulin, it shifts the equilibrium toward polymerization, antagonizing the destabilizing effects of zinc toxicity, oxidative stress, or amyloid-beta oligomers.[1]

Signaling & Interaction Pathway

The following diagram illustrates the cascade from ADNP derivation to neuroprotection.

Davunetide_MOA ADNP ADNP Protein (Endogenous Parent) Davunetide Davunetide (NAP) (Active Fragment) ADNP->Davunetide Enzymatic Cleavage / Synthesis Tubulin Free Tubulin Dimers Davunetide->Tubulin High Affinity Binding Tau Tau Protein (Hyperphosphorylated) Davunetide->Tau Inhibits Phosphorylation Microtubule Stabilized Microtubule (Polymerized) Tubulin->Microtubule Polymerization Promotion Transport Axonal Transport (Kinesin/Dynein) Microtubule->Transport Structural Support Tau->Microtubule Destabilization (Blocked by NAP) Neuroprotection Neuroprotection (Cognitive Preservation) Transport->Neuroprotection Organelle/Cargo Delivery

Figure 1: Mechanism of Action.[1][2][3] Davunetide promotes tubulin polymerization and restores axonal transport, counteracting Tau-mediated destabilization.[1][2][3]

Synthesis & Manufacturing Protocol

To ensure pharmaceutical grade purity (>98%), Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard.[1][2][3]

Synthetic Workflow

Resin Selection: Wang Resin is selected to generate the C-terminal free acid.[2][3] (Rink Amide resin would yield a C-terminal amide, which is incorrect for the native NAP sequence).[1][2][3]

Protocol Steps:

  • Loading: Attach Fmoc-Gln(Trt)-OH to Wang resin.[1][2][3]

  • Elongation: Sequential coupling of Fmoc-amino acids (Pro, Ile, Ser(tBu), Val, Pro, Ala, Asn(Trt)).[1][2]

  • Deprotection: 20% Piperidine in DMF removes Fmoc groups.[3]

  • Coupling: HBTU/DIEA activation ensures efficient amide bond formation.[3] Double coupling is recommended for the sterically hindered Pro-Pro and Val-Ser junctions.[3]

  • Cleavage: TFA/TIS/Water (95:2.5:2.[1][2][3]5) releases the peptide and removes side-chain protecting groups.[2][3]

  • Salt Exchange (Critical): The crude peptide is a TFA salt .[1][3] It must be converted to Acetate salt via ion-exchange chromatography (e.g., Dowex resin) or preparative HPLC using ammonium acetate buffer.[1][2][3]

Synthesis_Workflow Resin Wang Resin (Solid Support) Coupling Fmoc-SPPS Cycles (HBTU/DIEA) Resin->Coupling Coupling->Coupling Repeat 7x Cleavage Acid Cleavage (TFA/Scavengers) Coupling->Cleavage Crude Crude Peptide (TFA Salt) Cleavage->Crude Purification Prep HPLC (C18 Column) Crude->Purification Exchange Salt Exchange (TFA -> Acetate) Final Davunetide Acetate (Lyophilized Powder) Exchange->Final Purification->Exchange

Figure 2: Manufacturing workflow emphasizing the critical Salt Exchange step to convert the TFA salt to the pharmaceutically acceptable Acetate form.[1][2][3]

Analytical Quality Control

Validation of the drug substance requires rigorous HPLC and Mass Spectrometry analysis.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Waters XBridge or Phenomenex Jupiter), 300Å pore size, 5µm particle size.[1][2]

  • Mobile Phase A: 0.1% TFA in Water (or 10mM Ammonium Acetate for pH stability).[1][2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

  • Gradient: 10% B to 60% B over 30 minutes.

  • Detection: UV at 220 nm (peptide bond absorption).[1][2][3]

  • Acceptance Criteria: Purity

    
     98.0%; Single impurity 
    
    
    
    0.5%.
Mass Spectrometry[1][2][3]
  • Technique: ESI-MS or MALDI-TOF.[2][3]

  • Target Mass:

    • [M+H]⁺ = 825.9 Da (Monoisotopic).[1][2][3]

    • [M+Na]⁺ = 847.9 Da.[1][2][3]

  • Identity Confirmation: The mass spectrum must match the theoretical isotope distribution of C₃₆H₆₀N₁₀O₁₂.

References

  • MedKoo Biosciences. Davunetide acetate | NAPVSIPQ - Chemical Structure and Properties.[2][3] Retrieved from [1][2][3]

  • Cayman Chemical. Davunetide (acetate) - Product Information and Biological Activity.[1][2][3] Retrieved from [1][2][3]

  • National Institutes of Health (NIH) - PubChem. Davunetide | C36H60N10O12 - CID 9832404.[1][2][3] Retrieved from [1][2][3]

  • Bassan, M., et al. Complete sequence of a novel protein containing a femtomolar-activity-dependent neuroprotective peptide.[3] J. Neurochem. 72(3), 1283-1293 (1999).[1][2][3]

  • Gozes, I., et al. Davunetide (NAP) mechanism of action in neuroprotection and tauopathies.[1][6] J. Mol.[3] Neurosci. (2014).[1][2][3]

Sources

Methodological & Application

Technical Application Note: Intranasal Administration Protocols for Davunetide Acetate (NAP) in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for the intranasal (IN) administration of Davunetide acetate (NAP), an octapeptide derived from Activity-Dependent Neuroprotective Protein (ADNP). Unlike systemic delivery, IN administration offers a direct nose-to-brain pathway, bypassing the blood-brain barrier (BBB) and minimizing systemic clearance.[1][2][3][4] This guide details the "Awake Intranasal Staggered" protocol, a method optimized for chronic dosing regimens required in neurodegenerative models (e.g., Alzheimer’s, Tauopathies). It covers formulation chemistry, precise handling techniques to minimize mucociliary clearance, and pharmacokinetic validation standards.

Scientific Rationale & Mechanism

Davunetide (NAPVSIPQ) exerts neuroprotection by interacting with tubulin, thereby stabilizing microtubules and facilitating axonal transport. While NAP can cross the BBB to some extent, the IN route significantly enhances brain bioavailability by utilizing the olfactory and trigeminal neural pathways.[2]

Nose-to-Brain Transport Pathways
  • Olfactory Pathway: Direct axonal transport from the olfactory epithelium to the olfactory bulb, entering the cerebrospinal fluid (CSF) and interstitial fluid.

  • Trigeminal Pathway: Transport via the trigeminal nerve branches innervating the respiratory and olfactory regions to the brainstem and caudal brain regions.

NoseToBrain NasalCavity Nasal Cavity (Deposition) Mucosa Olfactory/Respiratory Mucosa NasalCavity->Mucosa OlfactoryNerve Olfactory Nerve (Cranial Nerve I) Mucosa->OlfactoryNerve Intracellular/Extracellular TrigeminalNerve Trigeminal Nerve (Cranial Nerve V) Mucosa->TrigeminalNerve Systemic Systemic Circulation (Blood) Mucosa->Systemic Absorption Brain Brain Parenchyma (Target) OlfactoryNerve->Brain Direct Access (Olfactory Bulb) TrigeminalNerve->Brain Direct Access (Brainstem) BBB Blood-Brain Barrier Systemic->BBB BBB->Brain Limited Transport

Figure 1: Dual-pathway mechanism for intranasal peptide delivery.[2] The direct neural routes (red) bypass the BBB, maximizing Davunetide delivery to the CNS compared to systemic absorption.

Pre-formulation & Experimental Planning

Compound Handling

Davunetide acetate is a hydrophilic peptide. Stability is critical; moisture can induce hydrolysis or aggregation.

  • Storage: Lyophilized powder at -20°C.

  • Reconstitution: Reconstitute immediately prior to use or aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Vehicle Formulation

For murine models, the vehicle must be isotonic and pH-balanced to prevent nasal mucosal irritation, which triggers sneezing and drug loss.

Table 1: Recommended Vehicle Formulations

ComponentResearch Standard (PBS)Clinical-Grade OptimizationFunction
Base Phosphate Buffered Saline (1X)Sodium Chloride (7.5 mg/mL)Isotonicity
Buffer -Citric Acid (1.7 mg/mL) + Disodium Phosphate (3.0 mg/mL)pH Stability (pH 5.5-6.5)
Preservative None (Fresh prep)Benzalkonium Chloride (0.01%)Antimicrobial/Permeation Enhancer
Davunetide Conc. 0.1 - 0.5 µg/µL2.5 - 25 mg/mL (High dose/Human)Active Ingredient

Note: For chronic mouse studies, the "Research Standard" (Sterile PBS) is often preferred to avoid cumulative mucosal toxicity from preservatives like benzalkonium chloride.

Dosage Calculation

Based on efficacy studies in transgenic AD mice (e.g., Gozes et al.):

  • Standard Efficacious Dose: 0.5 µg to 2.0 µg per mouse per day.

  • Administration Volume: Total volume should not exceed 24 µL per mouse (12 µL per nostril) to prevent drainage into the lungs.

  • Concentration: To deliver 2 µg in a manageable volume (e.g., 10 µL total), prepare a stock of 0.2 µg/µL (0.2 mg/mL) .

Protocol: Awake Intranasal Administration

Method: Modified Grip Technique (Hanson & Frey) Objective: Deliver peptide to the cribriform plate while the mouse is awake, avoiding anesthesia-induced respiratory depression which can alter uptake kinetics.

Materials
  • P-10 or P-20 micropipette (calibrated).

  • Gel-loading tips (fine point) or standard sterile tips.

  • Davunetide solution (Room Temperature).

  • Leather handling gloves (for aggressive strains).

Step-by-Step Workflow

Step 1: Acclimatization (Days -3 to 0) Handle mice daily for 2 minutes using the "scruff" grip without dosing. This reduces stress-induced cortisol, which can affect nasal blood flow and drug absorption.

Step 2: The "Intranasal Grip"

  • Restrain the mouse by the scruff of the neck using the thumb and index finger of the non-dominant hand.

  • Support the lower body/tail with the pinky finger.

  • Critical: Tilt the mouse so the ventral side faces up and the neck is parallel to the floor. The head must be stable, but the trachea should not be constricted.

Step 3: Instillation (The Staggered Drop Method)

  • Total Volume: 20 µL (Example).

  • Aliquot: 4 drops of 5 µL each.

  • Place the pipette tip near (but not touching) the left nostril.

  • Eject 5 µL . Wait for the mouse to inhale the droplet (sniff reflex).

  • Repeat for the right nostril (5 µL ).

  • Wait 1 minute. (Allows mucociliary clearance to reset and prevents "flooding" which leads to swallowing).

  • Repeat steps 1-3 for the remaining 10 µL.

Step 4: Post-Administration Hold Maintain the supine/scruffed position for an additional 15-30 seconds after the final drop. This ensures the liquid remains in the nasal cavity and contacts the olfactory epithelium rather than draining down the esophagus.

ProtocolWorkflow Start Start Protocol Acclimate Acclimatization (3 Days, Handling Only) Start->Acclimate Prep Prepare Solution (RT, 0.2 mg/mL) Acclimate->Prep Restrain Restrain Mouse (Scruff, Ventral Up) Prep->Restrain Dose1 Administer 5 µL (Left Nostril) Restrain->Dose1 Dose2 Administer 5 µL (Right Nostril) Dose1->Dose2 Wait Wait 60 Seconds (Prevent Swallowing) Dose2->Wait Repeat Repeat Dosing (Total Vol: ~20 µL) Wait->Repeat Hold Hold Position (30 Seconds) Repeat->Hold End Return to Cage Hold->End

Figure 2: Step-by-step workflow for the Awake Intranasal Staggered dosing protocol.

Dosing Regimens & Experimental Design

Table 2: Suggested Dosing Schedules for Murine Models

Study TypeFrequencyDurationDosageEndpoint Examples
Acute Efficacy Single Dose1 Day2 - 15 µgTBI recovery, Acute anxiety (EPM)
Chronic (AD/Tau) Daily (5 days/week)3 - 6 Months0.5 - 2 µgAβ plaque load, Tau phosphorylation, Water Maze
Pharmacokinetics Single DoseTime Course (0-4h)10 - 20 µgCSF/Plasma concentration ratio
Troubleshooting & QC
  • Swallowing: If the mouse gulps or you see a swallowing motion in the throat, the volume was delivered too fast or the head angle was too vertical. This results in oral dosing (low bioavailability).[5]

  • Bubbles: Do not inject air bubbles; this causes immediate sneezing and drug ejection.

  • Respiratory Distress: If the mouse gasps, release immediately. The volume likely entered the trachea. Reduce drop size in future attempts.

References

  • Gozes, I., et al. (2009). Intranasal NAP administration reduces accumulation of amyloid peptide and tau hyperphosphorylation in a transgenic mouse model of Alzheimer's disease at early pathological stage. Neurobiology of Disease .

  • Hanson, L. R., & Frey, W. H. 2nd. (2008). Intranasal delivery bypasses the blood-brain barrier to target therapeutic agents to the central nervous system and treat neurodegenerative disease.[2][4] BMC Neuroscience .[4]

  • Matsuoka, Y., et al. (2008). Intranasal NAP (davunetide) decreases tau hyperphosphorylation and moderately improves behavioral deficits in mice overexpressing α-synuclein.[5] Pharmacology Research & Perspectives .

  • Alcalay, R. N., et al. (2004).[6] Intranasal administration of NAP, a neuroprotective peptide, decreases anxiety-like behavior in aging mice in the elevated plus maze.[6] Neuroscience Letters .

  • Lochhead, J. J., & Thorne, R. G. (2012).[1] Intranasal delivery of biologics to the central nervous system. Advanced Drug Delivery Reviews .

Sources

Application Notes and Protocols: Optimal Solvent and Reconstitution Methods for NAP Peptide Acetate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices for the reconstitution and handling of NAP peptide acetate salt, also known as Davunetide. As a promising neuroprotective agent, the integrity and biological activity of NAP peptide are critically dependent on proper solubilization and storage. This document outlines the physicochemical properties of NAP peptide, offers a systematic approach to solvent selection for various experimental applications, and presents step-by-step reconstitution procedures to ensure optimal performance and reproducibility. Furthermore, it addresses critical aspects of solution stability, long-term storage, and troubleshooting common challenges such as peptide aggregation.

Introduction to NAP Peptide (Davunetide)

NAP, an octapeptide with the amino acid sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln (NAPVSIPQ), is a highly potent neuroprotective compound derived from activity-dependent neuroprotective protein (ADNP).[1] It has demonstrated significant therapeutic potential in preclinical and clinical studies for a range of neurodegenerative conditions by promoting microtubule stability and reducing tau hyperphosphorylation.[2][3] The peptide is typically supplied as a lyophilized acetate salt, which requires careful reconstitution to preserve its structure and function for experimental use. The choice of solvent and the reconstitution methodology are paramount for obtaining reliable and reproducible results in both in vitro and in vivo studies.

Physicochemical Properties and Solubility Profile of NAP Peptide Acetate Salt

A thorough understanding of the physicochemical characteristics of NAP peptide is the foundation for developing an effective reconstitution strategy.

Amino Acid Composition and Predicted Solubility

The amino acid sequence of NAP (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) is composed of a mix of polar, uncharged (Asn, Ser, Gln), and hydrophobic (Ala, Pro, Val, Ile) residues. To predict its solubility, we can analyze its overall charge. Assigning a value of +1 to basic residues and -1 to acidic residues at neutral pH, we can determine the net charge.[4] NAP peptide has no strongly acidic or basic side chains. The N-terminus (amino group) and C-terminus (carboxyl group) are typically charged at physiological pH. However, the presence of both polar and non-polar residues suggests that its solubility will be influenced by the choice of solvent.

Experimentally Determined Solubility

Based on available data, NAP peptide acetate salt exhibits the following solubility profile:

SolventConcentrationSource
PBS (pH 7.2)10 mg/mlCayman Chemical[5]
Waterup to 1 mg/mlTocris Bioscience[6]
DMSO1 mg/mlCayman Chemical[5]
DMF1 mg/mlCayman Chemical[5]
EthanolInsolubleCayman Chemical[5]

This data indicates that for aqueous-based biological assays, PBS at a neutral pH is an excellent choice, allowing for relatively high concentration stock solutions. For applications requiring organic solvents, DMSO and DMF are suitable options, although at a lower maximum concentration.

Strategic Solvent Selection for Diverse Applications

The choice of solvent is dictated by the intended downstream application, considering factors like biocompatibility, potential for interference with the assay, and the required final concentration of the peptide.

Aqueous Buffers for In Vitro and In Vivo Studies

For most biological applications, including cell-based assays and animal studies, aqueous buffers are the preferred solvent system due to their physiological compatibility.

  • Phosphate-Buffered Saline (PBS) at pH 7.0-7.4: This is the recommended primary solvent for NAP peptide acetate salt.[5][7] It provides a stable, isotonic environment that is well-tolerated by cells and tissues. A pH range of 5-6 is generally recommended for prolonging the shelf-life of peptide solutions.[8][9]

  • Sterile Water: While NAP is soluble in water, the lack of buffering capacity can lead to pH shifts upon dissolution of the peptide salt, potentially affecting its stability. If water is used, it is advisable to verify the final pH of the solution.

Organic Solvents for High Concentration Stocks and Hydrophobic Peptides

In cases where higher stock concentrations are needed than what is achievable in aqueous buffers, or for peptides with poor aqueous solubility, organic solvents can be employed.

  • Dimethyl Sulfoxide (DMSO): A versatile solvent capable of dissolving a wide range of peptides.[10] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically <0.5%) to avoid cytotoxicity.[10]

  • Dimethylformamide (DMF): An alternative to DMSO, particularly if DMSO is incompatible with the experimental system.

When using organic solvents, the standard procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration.

Detailed Reconstitution Protocols

Adherence to a systematic protocol is essential for consistent and successful reconstitution of NAP peptide acetate salt.

Pre-Reconstitution Checklist

Before opening the vial of lyophilized peptide, the following steps should be taken:

  • Equilibrate the Vial: Allow the vial to come to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can affect the peptide's stability.[9]

  • Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube.

  • Prepare Your Solvents: Ensure that your chosen solvent (e.g., sterile PBS, sterile water, or anhydrous DMSO) is of high purity and, for aqueous solutions, sterile-filtered.

Step-by-Step Reconstitution Workflow

The following workflow is recommended for reconstituting NAP peptide acetate salt:

  • Calculate the Required Solvent Volume: Determine the volume of solvent needed to achieve your desired stock solution concentration.

  • Add the Solvent: Carefully add the calculated volume of solvent to the vial.

  • Promote Dissolution: Gently agitate the vial by vortexing or sonicating.[10] Avoid vigorous shaking, which can cause foaming and denaturation of the peptide.[11] Allow the vial to sit at room temperature for 15-30 minutes with occasional agitation to ensure complete dissolution.[11]

  • Visual Inspection: A successfully reconstituted peptide solution should be clear and free of any visible particulates.

  • pH Adjustment (if necessary): If dissolving in an unbuffered solution, check the pH and adjust to a neutral range (pH 6-8) if required for your experiment.[4][12]

ReconstitutionWorkflow Start Start: Lyophilized NAP Peptide Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge AddSolvent Add Calculated Volume of Solvent Centrifuge->AddSolvent Dissolve Gently Agitate/Sonicate AddSolvent->Dissolve Inspect Visually Inspect for Clarity Dissolve->Inspect Ready Stock Solution Ready for Use/Storage Inspect->Ready Clear Solution Troubleshoot Troubleshoot (See Section 6) Inspect->Troubleshoot Particulates/Cloudiness

Caption: Reconstitution Workflow for NAP Peptide.

Post-Reconstitution Quality Control

For applications requiring stringent quality control, consider the following analytical techniques to verify the integrity of the reconstituted peptide:

  • High-Performance Liquid Chromatography (HPLC): To confirm purity and detect any degradation products.

  • Mass Spectrometry (MS): To verify the molecular weight of the peptide.

Stability and Storage of Reconstituted NAP Peptide

Proper storage is critical to maintaining the biological activity of the reconstituted NAP peptide.

Short-Term Storage

For short-term storage (up to one week), peptide solutions can be kept at 4°C.[9] However, for peptides containing residues like asparagine (N) and glutamine (Q), which are present in NAP, storage at -20°C or colder is recommended even for short durations to minimize degradation.[8][9]

Long-Term Storage

For long-term storage, the following practices are essential:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, the stock solution should be aliquoted into single-use volumes.[9]

  • Storage Temperature: Store the aliquots at -20°C or, for extended stability, at -80°C.[9][13]

Peptides in solution have a limited shelf life.[10] Storing in sterile buffers at a pH of 5-6 can prolong the life of the peptide solution.[8]

StorageDecisionTree Start Reconstituted NAP Peptide Solution Duration Intended Use Duration? Start->Duration ShortTerm Short-Term (< 1 week) Duration->ShortTerm Short LongTerm Long-Term (> 1 week) Duration->LongTerm Long Store4C Store at 4°C (Sub-optimal) Recommended: -20°C ShortTerm->Store4C Aliquot Aliquot into single-use volumes LongTerm->Aliquot StoreFrozen Store at -20°C or -80°C Aliquot->StoreFrozen

Caption: Storage Decision Tree for Reconstituted NAP.

Troubleshooting Common Issues

Poor Solubility or Precipitation

If the peptide does not fully dissolve or precipitates out of solution, consider the following:

  • Sonication: Brief periods of sonication can help to break up aggregates and improve solubility.[10]

  • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point. Adjusting the pH away from this point can increase solubility.

  • Chaotropic Agents: For persistent aggregation, the addition of chaotropic agents like guanidine hydrochloride or urea can be effective, but their compatibility with the downstream application must be considered.[10]

Peptide Aggregation

Peptide aggregation can lead to a loss of biological activity. To minimize aggregation:

  • Follow Recommended Concentrations: Do not exceed the recommended solubility limits for each solvent.

  • Proper Storage: Adhere strictly to the storage guidelines, particularly the avoidance of freeze-thaw cycles.

Conclusion

The successful use of NAP peptide acetate salt in research and drug development hinges on the correct application of reconstitution and handling procedures. By understanding the peptide's physicochemical properties and selecting the appropriate solvent for the intended application, researchers can ensure the integrity and biological activity of this promising neuroprotective agent. The protocols and guidelines presented in this document provide a robust framework for achieving consistent and reliable experimental outcomes.

References

  • Biomatik. (2020). Peptide Handling (Solubility & Storage) Guideline. Available at: [Link]

  • Boxer, D. B., et al. (2015). Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial. Journal of Alzheimer's disease : JAD, 46(3), 605–616. Available at: [Link]

  • Gold, M., et al. (2012). Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy. Neuropsychiatric disease and treatment, 8, 85–93. Available at: [Link]

  • Alzforum. Davunetide. Available at: [Link]

  • Gozes, I., et al. (2019). NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. PloS one, 14(3), e0213666. Available at: [Link]

  • Malishkevich, A., et al. (2021). NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. International journal of molecular sciences, 22(21), 11849. Available at: [Link]

  • Jouroukhin, Y., et al. (2019). NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. PloS one, 14(3), e0213666. Available at: [Link]

  • Gozes, I., et al. (2019). NAP (davunetide) preferential interaction with dynamic 3-repeat Tau explains differential protection in selected tauopathies. Journal of molecular neuroscience : MN, 67(3), 435–445. Available at: [Link]

  • ClinicalTrials.gov. Study to Evaluate the Safety and Efficacy of Davunetide for the Treatment of Progressive Supranuclear Palsy. Available at: [Link]

  • Song, L., et al. (2012). The Neuroprotective Peptide NAP Does Not Directly Affect Polymerization or Dynamics of Reconstituted Neural Microtubules. Journal of Alzheimer's disease : JAD, 31(1), 139–149. Available at: [Link]

  • LifeTein. How to Store Peptides | Best Practices for Researchers. Available at: [Link]

  • Góngora-Benítez, M., et al. (2021). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules (Basel, Switzerland), 26(25), 7785. Available at: [Link]

  • Divinski, I., et al. (2012). The ADNP Derived Peptide, NAP Modulates the Tubulin Pool: Implication for Neurotrophic and Neuroprotective Activities. PloS one, 7(12), e51428. Available at: [Link]

  • Google Patents. Process for one-step re-salting and purification of peptides.
  • GenScript. Peptide solubility and stablity. Available at: [Link]

  • sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?. Available at: [Link]

  • LifeTein. (2023). How long does reconstituted peptide last in fridge. Available at: [Link]

  • Garsky, V. M., et al. (1989). Simple, rapid method for converting a peptide from one salt form to another. Peptide research, 2(1), 42–45. Available at: [Link]

Sources

Application Note: Dosing Regimens for Davunetide (NAP) in Morris Water Maze Behavioral Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge

The Morris Water Maze (MWM) is the gold standard for assessing spatial learning and reference memory in rodents. However, the validity of MWM data in neurodegenerative models (e.g., Alzheimer’s, Tauopathies) relies heavily on the pharmacokinetic precision of the test compound. Davunetide (NAPVSIPQ), an 8-amino acid peptide derived from Activity-Dependent Neuroprotective Protein (ADNP), presents unique dosing challenges due to its peptide nature—rapid systemic metabolism but high potency upon central nervous system (CNS) entry.

The Solution: Nose-to-Brain Delivery

While intraperitoneal (IP) and subcutaneous (SC) routes are viable, intranasal (IN) administration is identified as the superior method for Davunetide in behavioral studies. Empirical data indicates that IN delivery achieves brain concentrations comparable to IP injections at 50-fold lower doses , bypassing the blood-brain barrier (BBB) via the olfactory and trigeminal neural pathways.

Mechanism of Action

Davunetide functions as a cytoskeletal stabilizer.[1][2] It interacts with microtubules and Tau proteins, preventing the formation of neurofibrillary tangles and promoting axonal transport. This mechanism is distinct from amyloid-beta clearance, making the timing of dosing relative to behavioral training critical.

DavunetideMechanism ADNP ADNP Protein NAP Davunetide (NAP) (Active Fragment) ADNP->NAP Cleavage/Synthesis MT Microtubule Destabilization NAP->MT Inhibits Tau Tau Hyperphosphorylation NAP->Tau Reduces Stab Microtubule Stabilization NAP->Stab Promotes MT->Tau Triggers Trans Restored Axonal Transport Stab->Trans Enables Cog Enhanced Spatial Memory (MWM) Trans->Cog Result

Figure 1: Mechanistic pathway of Davunetide. The peptide rescues cognitive function by stabilizing the microtubule network, thereby facilitating the intracellular transport required for synaptic plasticity.

Part 2: Experimental Strategy & Dosing Regimens

Model Selection & Dosing Windows

The efficacy of Davunetide is context-dependent. Select your regimen based on the pathology stage of your animal model.

Experimental GoalTarget ModelDosing StartDurationRouteFrequency
Preventative 3xTg-AD, Ts65Dn (Early Stage)2-3 months age3-6 monthsIntranasalDaily (5 days/week)
Therapeutic Aged Transgenic / A

Injection
Post-pathology onset3-4 weeksIntranasalDaily
Acute Rescue Traumatic Brain Injury (TBI)1 hr post-injury7 daysIP / IVDaily
Preparation of Davunetide Solution

Reagents:

  • Davunetide (NAPVSIPQ) acetate salt (purity >98%).

  • Vehicle: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4. Note: Avoid DMSO if possible for intranasal use to prevent mucosal irritation.

Protocol:

  • Stock Solution: Dissolve peptide in sterile vehicle to a concentration of 1 mg/mL . Aliquot into low-bind tubes (20

    
    L/tube) and store at -80°C. Avoid repeated freeze-thaw cycles.
    
  • Working Solution (Intranasal): Dilute stock to 0.5 mg/mL (for 2

    
     g/mouse  dose) or 0.125 mg/mL  (for 0.5 
    
    
    
    g/mouse dose).
    • Calculation: For a 2

      
      g dose in a 4 
      
      
      
      L volume
      
      
      Concentration = 0.5 mg/mL.
Intranasal Administration Protocol (The "Gozes Method")

This technique is critical. Poor technique leads to swallowing (gastric degradation) rather than CNS delivery.

  • Step 1: Handle the mouse gently to minimize stress (stress affects MWM performance).

  • Step 2: Grip the mouse by the scruff, holding it supine (belly up) with the head parallel to the floor.

  • Step 3: Using a P10 micropipette, deliver 2-5

    
    L  of solution to one nostril only .
    
    • Tip: Wait for the mouse to inhale the droplet. Do not touch the nasal mucosa with the tip.

  • Step 4: Hold the mouse in the supine position for an additional 10-15 seconds to ensure absorption.

  • Step 5: Alternate nostrils daily if volumes exceed 5

    
    L (though <5 
    
    
    
    L total is preferred).

Dose Conversion Table:

Route Dose per Mouse (25g) Equivalent mg/kg Bioavailability Note

| Intranasal (IN) | 0.5 - 2.0


g  | 0.02 - 0.08 mg/kg  | High CNS uptake (>5x IP)  |
| Intraperitoneal (IP)| 50 - 100 

g | 2.0 - 4.0 mg/kg | Lower CNS uptake; systemic clearance | | Subcutaneous (SC) | 50 - 100

g | 2.0 - 4.0 mg/kg | Sustained release; variable CNS entry |

Part 3: Morris Water Maze Integration Workflow

To ensure data integrity, dosing must be synchronized with the behavioral testing schedule without introducing acute confounding variables (e.g., handling stress immediately before swimming).

Workflow Diagram

MWM_Workflow cluster_0 Phase 1: Acclimation & Pre-Treatment cluster_1 Phase 2: Behavioral Testing (Dosing Continues) Day1 Day 1-7: Handling & Acclimation DoseStart Start Chronic Dosing (Daily AM) Day1->DoseStart Pre-training Train Visible Platform Training (Days 1-2) DoseStart->Train 1-4 Weeks Prior Hidden Hidden Platform Acquisition (Days 3-7) Train->Hidden Probe Probe Trial (Retention) (Day 8, No Platform) Hidden->Probe Timing CRITICAL: Dose 1 hour AFTER daily trials Hidden->Timing

Figure 2: Integrated Dosing and Testing Schedule. Dosing is performed AFTER daily trials during the testing phase to prevent acute stress from interfering with swim performance, while maintaining chronic therapeutic levels.

Detailed MWM Protocol with Davunetide
  • Pre-Training Dosing: Initiate Davunetide treatment at least 14 days prior to the first MWM day. This allows for stabilization of the microtubule network before cognitive load is applied.

  • Daily Timing (During Testing):

    • Administer Davunetide 1-2 hours AFTER the final swim trial of the day.

    • Rationale: Acute intranasal administration can cause temporary sneezing or irritation, which may distract the animal during swimming. Furthermore, we are testing the chronic structural repair of the brain, not an acute stimulant effect.

  • Acquisition Phase (Hidden Platform):

    • 4 trials/day, 60-second cutoff.

    • Measure: Escape Latency (time to find platform) and Path Length .[3]

    • Expected Outcome: Davunetide-treated AD mice should show a steeper learning curve (reduced latency) compared to Vehicle-treated AD mice, converging towards Wild-Type (WT) performance.

  • Probe Trial (Memory Retention):

    • 24 hours after the last acquisition trial.[4]

    • Remove platform.[5][3] Track for 60 seconds.

    • Measure: Time in Target Quadrant and Platform Crossings .

    • Expected Outcome: Treated mice should spend significantly >25% of time in the target quadrant.

Part 4: Data Analysis & Troubleshooting

Self-Validating the Protocol

To ensure your results are due to Davunetide and not artifacts, include these internal controls:

  • Swim Speed Analysis: Calculate average swim velocity. If Davunetide mice swim significantly faster/slower than controls, differences in latency may be motor-related, not cognitive. Davunetide typically preserves motor function but does not induce hyperactivity.

  • Visible Platform Test: Perform this before hidden platform testing. If treated mice cannot find a visible platform, they may have visual or motor deficits, invalidating spatial memory claims.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Variability in Treated Group Inconsistent IN deliveryVerify the mouse inhales the drop. Ensure volume

5

L/nostril.
No Effect Observed Dosing duration too shortExtend pre-treatment to 3-4 weeks. Microtubule stabilization takes time.
Mice Floating (Thigmotaxis) Water too cold / StressEnsure water is 23°C ± 1°C. Handle gently. Dose after swimming.
Nasal Irritation Vehicle pH or SolventUse pH 7.4 PBS. Avoid DMSO. Ensure peptide is fully dissolved.

References

  • Gozes, I., et al. (2000). Activity-dependent neuroprotective protein (ADNP): A novel neuroprotective mechanism. Journal of Molecular Neuroscience. Link

  • Matsuoka, Y., et al. (2008). Intranasal NAP administration reduces accumulation of amyloid peptide and tau hyperphosphorylation in a transgenic mouse model of Alzheimer's disease at early stages. Journal of Molecular Neuroscience. Link

  • Alcalay, R., et al. (2002). NAP accelerates the performance of normal rats in the water maze.[6] Journal of Molecular Neuroscience. Link

  • Gozes, I. (2011). Davunetide (NAP) intranasal delivery for neurodegeneration: From the bench to the clinic. Drug Development Research. Link

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Link

  • Lagreca, E., et al. (2018). Intranasal rapamycin ameliorates Alzheimer-like cognitive decline in a mouse model of Down syndrome. Journal of Neuroinflammation. (Reference for comparative intranasal vs IP dosing efficiency). Link

Sources

Application Note: Preparation of Davunetide Acetate Nasal Spray Formulations for Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the preparation, characterization, and handling of Davunetide acetate (NAP, AL-108) nasal spray formulations.[1] Davunetide is an octapeptide (NAPVSIPQ) derived from Activity-Dependent Neuroprotective Protein (ADNP) that exhibits potent neuroprotective properties via microtubule stabilization.[1][2][3] To achieve therapeutic brain concentrations in clinical settings (e.g., Progressive Supranuclear Palsy, MCI), high-concentration formulations (up to 75 mg/mL) are required.[1][2] This protocol details the replication of the clinically validated vehicle—a citrate-phosphate buffered isotonic solution—ensuring stability, physiological compatibility, and effective nose-to-brain delivery.[1]

Introduction & Mechanism of Action

Therapeutic Rationale

Davunetide (NAP) addresses a critical bottleneck in treating tauopathies and neurodegenerative disorders: the stabilization of the neuronal cytoskeleton. Unlike amyloid-targeting therapies, Davunetide interacts directly with microtubules, preventing the formation of neurofibrillary tangles and protecting neurons from apoptosis.

Nose-to-Brain Delivery Pathway

Systemic administration of peptides often suffers from rapid enzymatic degradation and poor Blood-Brain Barrier (BBB) penetration.[1][2] Intranasal (IN) delivery offers a dual pathway:

  • Direct Pathway: Transport via the olfactory and trigeminal nerve sheaths directly into the CSF and brain parenchyma, bypassing the BBB.

  • Indirect Pathway: Absorption into the systemic circulation via the highly vascularized respiratory epithelium.

The formulation described herein is designed to maximize residence time and solubility, facilitating transport via both mechanisms.

NoseToBrain Spray Nasal Spray (Davunetide Acetate) Cavity Nasal Cavity (Respiratory & Olfactory Region) Spray->Cavity Atomization Olfactory Olfactory Bulb (Direct Transport) Cavity->Olfactory Intracellular/Extracellular Trigeminal Trigeminal Nerve (Direct Transport) Cavity->Trigeminal Axonal Transport Systemic Systemic Circulation (Indirect Transport) Cavity->Systemic Absorption Brain Brain Parenchyma (Target: Microtubules) Olfactory->Brain Trigeminal->Brain BBB Blood-Brain Barrier Systemic->BBB BBB->Brain Limited Transport

Figure 1: Dual pathway mechanism for intranasal delivery of Davunetide to the CNS.[1][2]

Pre-Formulation & Material Specifications

Before initiating the compounding process, verify the physicochemical properties of the Active Pharmaceutical Ingredient (API).

API Characterization
  • Name: Davunetide Acetate (NAPVSIPQ)[1][2][4]

  • MW: 824.9 g/mol (free base) / ~885 g/mol (acetate salt)[1][2]

  • Solubility: Highly soluble in water (>100 mg/mL).[1][2] The acetate salt form is critical for achieving the high concentrations (75 mg/mL) used in clinical trials.

  • Isoelectric Point (pI): ~5.5 - 6.0 (Predicted).[1][2]

  • Hygroscopicity: Peptides are hygroscopic; equilibrate to room temperature before weighing to prevent moisture uptake errors.[1]

Reagents & Excipients

The vehicle is a Citrate-Phosphate Buffered Saline containing Benzalkonium Chloride (BAC) as a preservative.[1][2] This matches the composition used in the AL-108 clinical trials.

ComponentGradeFunctionConcentration (mg/mL)Molarity (approx)
Davunetide Acetate GMP/High PurityActive Ingredient75.0 ~90 mM
Sodium Chloride USP/EPTonicity Agent7.5128 mM
Disodium Phosphate Dihydrate USP/EPBuffering Agent3.017 mM
Citric Acid Monohydrate USP/EPBuffering Agent1.78 mM
Benzalkonium Chloride (50%) USP/EPPreservative0.2 (0.1 active)0.01%
Water for Injection (WFI) USP/EPSolventq.s.[1][2]N/A

Note on Preservatives: For single-dose studies or immediate use, BAC may be omitted to reduce potential ciliary toxicity.[1] However, for multi-dose clinical sprayers, it is required to prevent microbial growth.[1]

Formulation Protocol (Batch Size: 100 mL)

This protocol produces 100 mL of 75 mg/mL Davunetide Acetate Nasal Spray .[1]

Equipment Preparation
  • Class A Volumetric Flask (100 mL)[1][2]

  • Calibrated pH Meter[2]

  • Magnetic Stirrer & PTFE Stir Bar[1][2]

  • 0.22 µm PVDF or PES Sterile Syringe Filter (Low protein binding)[1][2]

  • Nasal Spray Pumps (0.1 mL per actuation) and Bottles[1][2][4]

Step-by-Step Manufacturing Workflow

Step 1: Vehicle Preparation (Buffer Compounding)

  • Dispense approximately 80 mL of WFI into a clean glass beaker.

  • Add 0.75 g Sodium Chloride. Stir until dissolved.

  • Add 0.30 g Disodium Phosphate Dihydrate. Stir until dissolved.

  • Add 0.17 g Citric Acid Monohydrate. Stir until dissolved.

  • (Optional) Add 20 mg (or 40 µL of a 50% solution) Benzalkonium Chloride.

  • pH Adjustment: Measure pH. The target is 5.5 ± 0.2 .

    • Adjustment: If pH > 5.7, add 0.1M Citric Acid dropwise.[1] If pH < 5.3, add 0.1M NaOH dropwise.[1] (Note: The calculated ratio usually yields pH ~5.5-6.0 naturally).[1][2]

Step 2: API Solubilization

  • Slowly add 7.5 g of Davunetide Acetate to the buffer solution while stirring at medium speed.

  • Critical: Do not vortex vigorously to avoid foaming (peptide denaturation).[1][2] Stir gently until clear. The solution should be colorless and free of particulates.

Step 3: Final Volume & Filtration

  • Transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with WFI and add to the flask.

  • Bring to volume (100 mL) with WFI.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES/PVDF filter into a sterile receiving vessel. This ensures sterility and removes any particulate matter.

Step 4: Filling & Assembly

  • Fill sterile nasal spray bottles with the required volume (e.g., 10 mL).[1]

  • Snap/Crimp the nasal pump actuator onto the bottle.

  • Priming: Actuate the pump 5-7 times to prime the dip tube before first use.

Manufacturing Start Start: Weighing Buffer Prepare Buffer Vehicle (NaCl, Citrate, Phosphate, BAC) Start->Buffer CheckPH Check pH (Target 5.5 ± 0.2) Buffer->CheckPH Dissolve Add Davunetide Acetate (75 mg/mL) Stir Gently CheckPH->Dissolve Pass QS Q.S. to Final Volume with WFI Dissolve->QS Filter Sterile Filtration (0.22 µm) QS->Filter Fill Aseptic Filling into Spray Bottles Filter->Fill End Final Product (Store at 4°C) Fill->End

Figure 2: GMP-aligned manufacturing workflow for Davunetide nasal spray.

Quality Control & Characterization

Every batch must be validated against the following specifications to ensure clinical safety and efficacy.

Test ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution; free of particulates.[1]
pH Potentiometry (USP <791>)5.3 – 5.7
Osmolality Freezing Point Depression (USP <785>)290 – 320 mOsm/kg (Isotonic)
Assay (HPLC) RP-HPLC (C18 Column)90.0% – 110.0% of Label Claim (75 mg/mL)
Purity RP-HPLC> 97% (No single impurity > 1%)
Droplet Size Laser DiffractionD50: 30–70 µm (Ideal for nasal deposition)
Spray Pattern High-Speed ImagingOval/Round, consistent plume angle
Sterility Membrane Filtration (USP <71>)No growth (14 days)
Dosing Verification
  • Target Dose: 30 mg per administration.[1]

  • Device Specification: 100 µL (0.1 mL) per actuation.

  • Regimen: 2 sprays per nostril (4 sprays total).

  • Calculation: 4 sprays × 0.1 mL/spray × 75 mg/mL = 30 mg Total Dose .[1]

Storage & Stability

  • Stock Powder: Store at -20°C, desiccated. Stable for >2 years.[1][5]

  • Formulated Spray:

    • Long-term: Store at 2°C – 8°C (Refrigerated).

    • In-use: Stable at Room Temperature (20°C – 25°C) for up to 30 days (if preserved with BAC).[1][2]

    • Note: Avoid freezing the liquid formulation, as ice crystal formation can degrade the peptide structure.

References

  • Clinical Trial Formulation: Boxer, A. L., et al. (2014).[1][6] Davunetide in patients with progressive supranuclear palsy: a randomised, double-blind, placebo-controlled phase 2/3 trial. The Lancet Neurology, 13(7), 676-685.[1][2] Link

  • Peptide Solubility & Properties: Cayman Chemical.[1] (2022).[1][2][6][7][8][9] Davunetide (acetate) Product Information. Link

  • Mechanism of Action: Gozes, I., et al. (2023).[1][6] The specific autophagy/neuroprotective peptide NAP (Davunetide) as a sex-dependent intervention for tauopathy.[1][2] Scientific Reports.[1] Link

  • Nasal Formulation Guidelines: Thorat, S. (2016).[1] Formulation and Product Development of Nasal Spray: An Overview. Scholars Journal of Applied Medical Sciences. Link

  • Pharmacokinetics: Morimoto, B. H., et al. (2013).[1] Davunetide: A review of safety and efficacy data with a focus on neurodegenerative diseases. Expert Review of Clinical Pharmacology. Link

Sources

Troubleshooting & Optimization

Minimizing nasal irritation side effects in Davunetide animal trials

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Minimizing Nasal Irritation in Davunetide (NAP) Animal Trials Assigned Specialist: Senior Application Scientist, Neuropharmacology Division

Executive Summary: The Causality of Irritation

Nasal irritation in Davunetide (NAPVSIPQ) trials is not merely an animal welfare concern; it is a data integrity variable . Irritation triggers mucociliary clearance acceleration, sneezing reflexes, and inflammatory cytokine release, all of which alter the pharmacokinetic (PK) profile of the peptide.

Davunetide is a hydrophilic 8-amino acid peptide that stabilizes microtubules.[1] While inherently stable, its delivery requires overcoming the nasal mucosal barrier. The primary sources of irritation are often excipient selection (specifically preservatives like benzalkonium chloride) , pH mismatch , and administration trauma , rather than the peptide itself.

Formulation & Protocol Optimization

FAQ: Formulation Parameters

Q: What is the optimal pH window for Davunetide to minimize mucosal damage? A: Target pH 5.5 – 6.5 .

  • Mechanism: The nasal mucosa has a natural pH of 5.5–6.5. While Davunetide is stable at pH 5.1 (often used in early studies), chronic dosing at this acidity can induce ciliary stasis and epithelial sloughing.

  • Recommendation: Buffer with 10mM Phosphate or Citrate to pH 6.0. Avoid unbuffered saline if the peptide lowers the pH significantly.

Q: Should I use Benzalkonium Chloride (BAC) as a preservative? A: Avoid if possible for chronic studies.

  • Mechanism: BAC is a potent ciliotoxin. It disrupts the lipid bilayer of epithelial cells, causing irreversible ciliary arrest within minutes at concentrations >0.01%. This leads to drug accumulation, irritation, and variable absorption.

  • Alternative: For acute studies, sterile filtration (0.22 µm) allows for preservative-free formulations. For chronic use, consider milder alternatives like chlorobutanol (0.5%) or simply preparing fresh aliquots daily.

Data Table: Excipient Risk Profile
Excipient ClassCommon AgentIrritation RiskAbsorption EffectRecommendation
Preservative Benzalkonium Chloride (BAC)High (Ciliotoxic)Variable (Damage-induced)Avoid in chronic models.
Mucoadhesive ChitosanModerateHigh (Opens tight junctions)Use low MW (<150 kDa) at <0.5%.
Enhancer Alkylsaccharides (e.g., DDM)Low-ModerateHigh (Transient permeation)Titrate carefully (0.1% - 0.25%).
Cyclodextrin HP-β-CDLowModerate (Solubilizer)Safe standard for peptide delivery.

Workflow Visualization

The following diagram outlines the critical decision nodes where irritation is introduced and how to mitigate it.

Davunetide_Optimization Formulation Formulation Phase (pH 6.0, Sterile Filtered) Excipients Excipient Selection (Avoid BAC, Use HP-beta-CD) Formulation->Excipients Optimization Admin Administration (Vol: 20uL/rat, 5uL/mouse) Excipients->Admin Prep Tissue Mucosal Interaction (Cilia Beat Frequency) Admin->Tissue Delivery Tissue->Formulation Irritation Feedback (Sneezing/Inflammation) Outcome Data Integrity (Consistent PK, Intact Tissue) Tissue->Outcome Result

Figure 1: Critical control points in the Davunetide intranasal workflow. Feedback loops (red dashed line) indicate where physiological signs of irritation should trigger immediate protocol revision.

Troubleshooting Guide (Ticket System)

Ticket #401: "Animals sneeze immediately after dosing."

Diagnosis: Reflexive expulsion due to volume overload or thermal shock. Solution:

  • Volume Check: Limit volume to 5–10 µL per nostril for mice and 20–50 µL per nostril for rats . Exceeding this forces liquid into the pharynx or triggers the sneeze reflex.

  • Temperature: Ensure the formulation is at room temperature (20–25°C) . Cold fluids trigger immediate trigeminal irritation.

  • Anesthesia Depth: If using isoflurane, ensure the animal is lightly anesthetized (righting reflex lost, but breathing steady) to suppress the immediate sneeze reflex without compromising aspiration.

Ticket #402: "We see epistaxis (nosebleeds) in the treatment group."

Diagnosis: Physical trauma from the pipette tip or chemical erosion. Solution:

  • Tip Technique: Do not insert the pipette tip deep into the nasal cavity. Place a small droplet at the nares (nostril opening) and allow the animal's natural inhalation (sniffing) to draw it in.

  • Tip Material: Use gel-loading tips (flexible, thin) rather than standard rigid P200 tips to minimize mucosal scratching.

  • Histology Check: Differentiate trauma (focal hemorrhage) from toxicity (diffuse necrosis). If diffuse, re-evaluate the pH or excipient concentration.

Ticket #403: "PK data is highly variable between animals."

Diagnosis: Inconsistent dosing depth or mucociliary clearance rates. Solution:

  • Head Positioning: Hold the animal in a supine position (head down) for 30–60 seconds post-dosing to drain the solution toward the olfactory epithelium rather than the esophagus.

  • Alternating Nostrils: Dose left and right nostrils sequentially with a 1-minute interval to prevent saturation and runoff.

Biological Mechanism & Monitoring

Understanding why Davunetide works helps in distinguishing efficacy from toxicity.

Mechanism_Action Davunetide Davunetide (NAP) Microtubules Microtubule Stabilization (Tau Interaction) Davunetide->Microtubules Binds Transport Axonal Transport (Kinesin/Dynein Flow) Microtubules->Transport Enhances Neuroprotection Neuroprotection (Cognitive Improvement) Transport->Neuroprotection Result Irritation Nasal Irritation (Ciliary Stasis) Clearance Rapid Clearance (Swallowing/Sneezing) Irritation->Clearance Triggers Clearance->Davunetide Reduces Bioavailability

Figure 2: The opposing forces of therapeutic mechanism vs. irritation. Irritation-induced clearance directly antagonizes bioavailability, compromising the neuroprotective cascade.

Histopathology Scoring (Modified Draize/OECD 407)

To validate your protocol, perform H&E staining on nasal turbinates (levels I-IV) and score:

  • Epithelial Degeneration: 0 (Normal) to 4 (Ulceration).

  • Inflammation: Presence of neutrophils/eosinophils in the lamina propria.

  • Goblet Cell Hyperplasia: Indicative of chronic irritation.

References

  • Gozes, I., et al. (2025).[2] Davunetide: A review of safety and efficacy data with a focus on neurodegenerative diseases.[3][4] ResearchGate.[4][5] Link

  • Maggio, E.T. (2014). Absorption enhancing excipients in systemic nasal drug delivery. Neurelis. Link

  • Alabsi, W., et al. (2022).[6] Nose-to-Brain Delivery of Therapeutic Peptides as Nasal Aerosols.[6] Pharmaceutics.[7] Link

  • OECD. (2008).[8] OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects - Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD iLibrary. Link

  • Monticello, T.M., et al. (1990). Nonneoplastic nasal lesions in rats and mice.[9] Environmental Health Perspectives.[9] Link

  • Morimoto, K., et al. (2025).[4][5] Davunetide Pharmacokinetics and distribution to brain after intravenous or intranasal administration to rat.[10][11] ResearchGate.[4][5] Link

Sources

Technical Support Center: NAPVSIPQ (Davunetide) Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Enhancing Peptide Stability of NAPVSIPQ against Enzymatic Degradation Reference ID: NAP-STAB-GUIDE-V1

Welcome to the NAPVSIPQ Technical Support Portal

You are likely here because your NAPVSIPQ (Davunetide) peptide is showing rapid clearance in plasma or serum-containing media, compromising your in vivo or in vitro neuroprotection assays.

As the active octapeptide fragment of Activity-Dependent Neurotrophic Protein (ADNP), NAPVSIPQ relies on its specific SIP motif to interact with microtubule end-binding proteins (EB1/EB3).[1] Stability enhancements must be balanced against the risk of disrupting this stereospecific interaction.

Below are the troubleshooting guides and protocols designed to extend half-life without sacrificing bioactivity.

Module 1: Chemical Modification & Design
Q: My NAPVSIPQ peptide degrades within minutes in human serum. What are the first-line structural modifications I should request from synthesis?

A: The native sequence (Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln) is susceptible to both exopeptidases (N/C-terminal attack) and endopeptidases.

Immediate Action Plan:

  • N-Terminal Acetylation (Ac-NAP...): Blocks aminopeptidases. This is critical because the N-terminal Asparagine (Asn/N) is vulnerable.

  • C-Terminal Amidation (...IPQ-NH2): Blocks carboxypeptidases.

  • Strategic D-Amino Acid Substitution:

    • Warning: Do not blindly request an all-D amino acid sequence (Retro-Inverso) without validation. The interaction between NAPVSIPQ and EB1/EB3 is stereospecific. Literature indicates that D-analogs of related sequences (like D-SKIP) can exhibit antagonistic or distinct properties compared to the L-form [1].[2]

    • Recommendation: If terminal capping is insufficient, perform an Alanine/D-Amino Acid Scan . Systematically replace non-essential residues (likely Ala2 or Val4) with D-isomers, but preserve the core SIP motif's L-configuration to maintain microtubule binding affinity.

Comparison of Modification Strategies:

StrategyTarget Enzyme ClassRisk to BioactivityEstimated Stability Gain
N-Acetylation AminopeptidasesLowLow-Moderate
C-Amidation CarboxypeptidasesLowLow-Moderate
N-Me (Backbone) EndopeptidasesModerate (Steric clash)High
Cyclization All ProteasesHigh (Conformational lock)Very High
D-Amino Acid All ProteasesHigh (Loss of chirality)Very High
Module 2: Delivery & Formulation Strategy
Q: I cannot alter the sequence due to strict binding requirements. How can I bypass systemic degradation?

A: If chemical modification abolishes the neuroprotective effect, you must alter the "environment" rather than the peptide. NAPVSIPQ (Davunetide) has been successfully administered via intranasal delivery in clinical trials [2].

Why this works:

  • Bypasses First-Pass Metabolism: Avoids immediate degradation by liver and high-concentration plasma proteases.

  • Direct Nose-to-Brain Transport: Utilizing the olfactory and trigeminal neural pathways allows the peptide to reach the CNS rapidly, minimizing the time window for enzymatic attack [3].

Troubleshooting Formulation:

  • Excipients: Ensure your vehicle contains protease inhibitors (e.g., protease inhibitor cocktails for in vitro work) or permeation enhancers (e.g., Chitosan) for mucosal delivery, which can transiently open tight junctions and speed up absorption before degradation occurs.

Module 3: Visualizing the Stabilization Workflow

The following diagram illustrates the decision matrix for stabilizing NAPVSIPQ, highlighting the critical "Activity Check" step often missed by researchers.

NAP_Stabilization_Workflow Start Start: NAPVSIPQ Instability Step1 Apply Terminal Capping (Ac-N / C-NH2) Start->Step1 Test1 Test Serum Stability Step1->Test1 Step2 Route A: Backbone Modification (N-Methylation / Cyclization) Test1->Step2 Unstable Step3 Route B: D-Amino Acid Scan (Avoid Core SIP Motif) Test1->Step3 Unstable Success Optimized Stable Lead Test1->Success Stable (>2h) ActivityCheck CRITICAL: Bioactivity Assay (Microtubule Dynamics/EB3 Binding) Step2->ActivityCheck Step3->ActivityCheck ActivityCheck->Success Retains Binding Fail Loss of Function ActivityCheck->Fail Steric/Chiral Clash Fail->Step3 Iterate Design

Figure 1: Decision matrix for NAPVSIPQ stabilization. Note the critical checkpoint for bioactivity, as modifications to the SIP motif can abolish microtubule interaction.

Module 4: Analytical Validation (Protocol)
Q: How do I accurately measure the half-life of my modified NAP analogs? Standard ELISA is giving variable results.

A: ELISA is often unsuitable for stability testing because antibodies may still bind to degraded fragments (metabolites), yielding false positives for "intact" peptide. You must use LC-MS/MS to distinguish the parent peptide from its truncated forms.

Protocol: Serum Stability Assay via LC-MS

1. Preparation:

  • Matrix: Pooled Human/Mouse Serum (pre-warmed to 37°C).

  • Stock: 10 mM NAPVSIPQ analog in DMSO.

  • Internal Standard (IS): Deuterated NAP or a structural analog (e.g., Angiotensin II) added to the quench solution.

2. Incubation:

  • Spike serum with peptide to a final concentration of 10 µM.

  • Incubate at 37°C in a shaking water bath.

  • Timepoints: 0, 5, 15, 30, 60, 120, 240 min.

3. Quenching & Extraction (Precipitation Protocol):

  • At each timepoint, transfer 50 µL of sample into 150 µL of ice-cold 1% Formic Acid in Acetonitrile [4].

  • Why: Acidified organic solvent instantly denatures proteases and precipitates serum proteins while keeping the peptide soluble.

  • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

4. Analysis:

  • Inject supernatant onto a C18 Reverse-Phase Column.

  • Monitor the transition of the parent ion (M+H)+.

  • Calculation: Plot % remaining vs. time. Calculate

    
     using first-order kinetics: 
    
    
    
    .
Module 5: Mechanism of Action & Degradation[3][4]

Understanding how the peptide works helps you understand where you can modify it. NAPVSIPQ binds to EB1/EB3 to promote microtubule assembly.

NAP_Mechanism cluster_protection Stabilization Shield NAP NAPVSIPQ (Peptide) EB_Prot EB1/EB3 (End-Binding Proteins) NAP->EB_Prot SIP Motif Interaction MT Microtubule Dynamics EB_Prot->MT Stabilizes Prot Serum Proteases Prot->NAP Degradation (Cleavage) Mod Modifications (Capping/Cyclization) Mod->NAP Protects Mod->Prot Blocks

Figure 2: Mechanistic interaction. Proteases compete with EB1/EB3 targets. Modifications (Yellow) must block Proteases (Red) without sterically hindering the EB1/EB3 interaction (Green).

References
  • Distinctive Effects of D-Amino Acid Substitution: Gozes, I., et al. (2020). VIP/PACAP-Based Drug Development: The ADNP/NAP-Derived Mirror Peptides SKIP and D-SKIP Exhibit Distinctive in vivo and in silico Effects. Frontiers in Neuroscience.

  • Davunetide Clinical & Preclinical Profile: Gozes, I. (2011).[3] NAP (davunetide) provides functional and structural neuroprotection.[3] Current Pharmaceutical Design.

  • Intranasal Delivery Mechanism: Matsuoka, Y., et al. (2008). Intranasal NAP administration reduces accumulation of amyloid peptide and tau hyperphosphorylation in a transgenic mouse model of Alzheimer's disease at early stages. Journal of Molecular Neuroscience.

  • LC-MS Peptide Stability Protocols: Chen, W., et al. (2019).[4] Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Stability in Human Serum By LC–MS. Future Science OA.

Sources

Validation & Comparative

Validation of NAP Peptide (Davunetide) Neuroprotection in SOD1-G93A ALS Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cytoskeletal Stabilizer vs. The Glutamate Modulator

In the landscape of Amyotrophic Lateral Sclerosis (ALS) preclinical validation, the SOD1-G93A mouse model remains the gold standard for screening neuroprotective agents. This guide compares NAP (Davunetide) , an activity-dependent neuroprotective protein (ADNP)-derived peptide, against the current standard of care, Riluzole .

While Riluzole targets glutamate excitotoxicity with modest efficacy in this model, NAP operates through a distinct mechanism: microtubule stabilization and restoration of axonal transport . Experimental data indicates that NAP treatment not only extends survival but, crucially, preserves the structural integrity of motor nuclei (trigeminal, facial, hypoglossal) and reduces Tau hyperphosphorylation—pathologies largely refractory to glutamate modulation.

Key Comparative Findings
FeatureNAP (Davunetide)Riluzole (Standard of Care)
Primary Mechanism Microtubule stabilization; Tau interactionGlutamate release inhibition (Na+ channel block)
Target Pathology Axonal transport deficits; Cytoskeletal breakdownExcitotoxicity; Hyperexcitability
Route of Admin Intranasal (IN) (High CNS bioavailability)Oral / Drinking Water
Survival Benefit Significant extension (Prophylactic & Therapeutic)Modest (~10-15 days) to None in some rigorous cohorts
Motor Neuron Rescue Validated in brainstem motor nuclei & spinal cordSpinal cord preservation (variable)

Mechanistic Foundation: Restoring the Axonal Highway

The distinct advantage of NAP lies in its intracellular target. In ALS, the breakdown of the cytoskeleton precedes motor neuron death. NAP, an 8-amino acid peptide (NAPVSIPQ), enters cells and interacts with tubulin/Tau, stabilizing microtubules to ensure the transport of mitochondria and vesicles continues.

Mechanism of Action Diagram

The following diagram illustrates the cascade from ADNP derivation to neuroprotection.

NAP_Mechanism ADNP ADNP Protein (Endogenous Regulator) NAP NAP Peptide (Davunetide) (NAPVSIPQ Sequence) ADNP->NAP Enzymatic Cleavage / Synthesis MT_Unstable Unstable Microtubules (ALS Pathology) NAP->MT_Unstable Direct Interaction Tau_Hyper Tau Hyperphosphorylation (Aggregates) NAP->Tau_Hyper Reduces Phosphorylation MT_Stable Stabilized Microtubule Network MT_Unstable->MT_Stable NAP Stabilization Axonal_Transport Restored Axonal Transport (Mitochondria/Vesicles) MT_Stable->Axonal_Transport Structural Support Survival Motor Neuron Survival (Brainstem & Spinal Cord) Axonal_Transport->Survival Metabolic Maintenance

Figure 1: Mechanistic pathway of NAP (Davunetide) shifting the cytoskeletal state from unstable (pathological) to stable, facilitating axonal transport and neuronal survival.

Comparative Efficacy Analysis

The following data synthesizes findings from key studies, specifically Jouroukhin et al. (2013), contrasting NAP efficacy with historical Riluzole data in the SOD1-G93A model.

Survival and Motor Function

NAP demonstrates a "prophylactic" and "therapeutic" benefit window that is wider than Riluzole. While Riluzole is often administered at symptom onset, NAP has shown efficacy when administered daily starting from early postnatal days (prophylactic) or near symptom onset.

MetricNAP (0.5 µ g/mouse/day IN)Riluzole (30 mg/kg/day Oral)Vehicle Control
Median Survival Significantly Extended (p < 0.05)+0 to +15 Days (Variable)Baseline (~125-135 days)
Disease Onset Delayed (if treated prophylactically)Minimal / No DelayBaseline
Axonal Transport Restored (Validated by MEMRI)No direct effect observedSeverely Impaired
Tau Pathology Reduced (pTau reduction)No significant effectHigh pTau levels
Brainstem Integrity Protected (Facial/Trigeminal nuclei)Limited protectionSevere degeneration

Critical Insight: The protection of brainstem motor nuclei (facial, trigeminal, hypoglossal) is a unique differentiator for NAP. Most ALS therapies focus solely on spinal cord anterior horn cells, but bulbar dysfunction is a critical mortality factor in human ALS. NAP's ability to preserve these nuclei correlates directly with the observed survival extension.[1]

Experimental Validation Protocols

To replicate these findings or benchmark a new compound against NAP, the following protocol adheres to high-rigor standards (E-E-A-T).

Study Design & Workflow

Subject: Transgenic SOD1-G93A mice (B6SJL-Tg(SOD1*G93A)1Gur/J). Sample Size: n=12-15 per group (Power analysis required for survival). Blinding: Double-blind (Investigator and Technician).

Experimental_Workflow cluster_groups Treatment Groups Genotyping Genotyping (PCR) Day 21 Randomization Randomization (Litter/Sex Matched) Genotyping->Randomization Treatment_Start Treatment Initiation (Prophylactic: Day 2 Therapeutic: Day 60-70) Randomization->Treatment_Start G1 Grp 1: Vehicle (DDW) Treatment_Start->G1 G2 Grp 2: NAP (0.5 µg IN) Treatment_Start->G2 G3 Grp 3: Riluzole (30 mg/kg) Treatment_Start->G3 Testing Behavioral Testing (Rotarod, Grip Strength) 2x Weekly G2->Testing Endpoint Endpoint Analysis (Survival, MEMRI, Histology) Testing->Endpoint

Figure 2: Validated experimental workflow for assessing NAP efficacy in SOD1-G93A mice.

Detailed Protocol: Intranasal NAP Administration

Intranasal (IN) delivery is critical for NAP efficacy, bypassing the Blood-Brain Barrier (BBB) more effectively than IP injection for this peptide.

  • Preparation: Dissolve NAP peptide (purity >95%) in vehicle (DDW or 0.9% Saline) to a concentration of 100 µg/mL .

  • Dosage Calculation: Target dose is 0.5 µg per mouse per day .

    • Volume: 5 µL total volume per mouse.

  • Administration Technique:

    • Restrain the mouse gently by the scruff, holding the head upright.

    • Using a P10 pipette, administer 2.5 µL into the left nostril.

    • Wait 15-30 seconds for aspiration.

    • Administer 2.5 µL into the right nostril.

    • Note: Ensure the mouse does not exhale the droplet immediately.

  • Frequency: Daily (7 days/week) at the same time (e.g., 09:00 AM).

Validation Endpoints
  • Manganese-Enhanced MRI (MEMRI): To validate the mechanism, perform MEMRI at Day 90. Reduced axonal transport rates in the optic nerve or olfactory bulb in Vehicle mice should be normalized in NAP-treated mice.

  • Histology (ChAT Staining): At endpoint, section the lumbar spinal cord and brainstem. Stain for Choline Acetyltransferase (ChAT). NAP-treated mice must show significantly higher motor neuron counts in the facial (VII) and trigeminal (V) nuclei compared to vehicle.

Critical Evaluation & Translational Validity

Strengths:

  • Bioavailability: The intranasal route used in NAP protocols is highly translatable to human clinical use, offering a non-invasive method to bypass the BBB.

  • Dual Mechanism: Unlike Riluzole, which targets only excitotoxicity, NAP addresses the structural collapse of the neuron (microtubules) and the toxic aggregation of Tau, offering a "multi-modal" protection.

Limitations:

  • Model Specificity: While effective in SOD1-G93A, validation in TDP-43 models is necessary to confirm broad ALS applicability.

  • Dosing Window: Prophylactic treatment (starting Day 2) shows the strongest effect. Therapeutic treatment (starting Day 60+) shows benefit but is less pronounced, highlighting the need for early diagnosis in clinical translation.

References

  • Jouroukhin, Y., Ostritsky, R., Assaf, Y., Pelled, G., Giladi, E., & Gozes, I. (2013). NAP (davunetide) modifies disease progression in a mouse model of severe neurodegeneration: Protection against impairments in axonal transport. Neurobiology of Disease, 56, 79-94.

  • Gozes, I. (2011). Microtubule-stabilizing peptides and small molecules protecting axonal transport and brain function: Focus on davunetide (NAP). Neuropeptides, 47(6), 489-495.

  • Scott, S., Kranz, J. E., Coley, J., et al. (2008). Design, power, and interpretation of studies in the SOD1-G93A mouse model of ALS. Amyotrophic Lateral Sclerosis, 9(1), 4-15.

  • Jouroukhin, Y., Ostritsky, R., & Gozes, I. (2012). D-NAP prophylactic treatment in the SOD mutant mouse model of amyotrophic lateral sclerosis: review of discovery and treatment of tauopathy. Journal of Molecular Neuroscience, 48(3), 597-602.

  • Magen, I., & Gozes, I. (2014). Davunetide: peptide therapeutic in neurological disorders.[2] Current Medicinal Chemistry, 21(23), 2591-2598.

Sources

Technical Assessment: Reproducibility of Davunetide (AL-108) in Amnestic MCI

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Gap

Davunetide (AL-108) represents a classic case of the "translational gap" in neurodegenerative drug development. Derived from Activity-Dependent Neuroprotective Protein (ADNP), the peptide demonstrated robust efficacy in preclinical models of tauopathy and cognitive deficit. However, its transition to clinical application in amnestic Mild Cognitive Impairment (aMCI) and Progressive Supranuclear Palsy (PSP) revealed a critical divergence between broad neuroprotection and specific clinical reproducibility.

This guide analyzes the technical performance of Davunetide, contrasting its mechanistic promise with clinical realities.[1][2] It provides a data-driven validation protocol for researchers aiming to isolate the reproducible signals of efficacy—specifically in working memory and sex-stratified cohorts —that were obscured in broader composite endpoints.

Mechanistic Architecture

Davunetide functions as a microtubule stabilizer.[1][2][3][4] Unlike cholinesterase inhibitors (e.g., Donepezil) which mask symptoms by boosting neurotransmitter levels, Davunetide targets the structural integrity of the neuron.

Mechanism of Action vs. Alternatives
  • Davunetide (NAP): Interacts with Tau and tubulin to promote microtubule assembly, facilitating axonal transport and preventing neurofibrillary tangle formation.

  • Standard of Care (Donepezil): Inhibits acetylcholinesterase; provides temporary symptomatic relief but does not arrest cytoskeletal degeneration.

Davunetide_Mechanism ADNP ADNP Protein NAP Davunetide (NAP) (Active Peptide) ADNP->NAP Cleavage/Synthesis MT Microtubule Destabilization NAP->MT Inhibits Destabilization Tau Hyperphosphorylated Tau NAP->Tau Modulates Interaction MT->Tau Aggregates into Tangles Stabilization Microtubule Stabilization MT->Stabilization Davunetide Effect Transport Axonal Transport Restoration Stabilization->Transport Cognition Cognitive Preservation Transport->Cognition

Figure 1: Mechanistic pathway of Davunetide. The peptide intervenes upstream of neurofibrillary tangle formation by stabilizing microtubules, distinct from symptomatic neurotransmitter modulation.

Clinical Efficacy Comparison: The aMCI Trial (AL-108-211)

The defining dataset for Davunetide in aMCI comes from the Phase II, double-blind, placebo-controlled study (Morimoto et al., 2013). The trial illustrates the specific challenge of reproducibility: Primary failure with secondary success.

Quantitative Performance Matrix
MetricDavunetide (High Dose)PlaceboStatistical SignificanceReproducibility Verdict
Primary Endpoint (Composite Memory Score)No ChangeNo Changep > 0.05 (NS)Low. The broad composite failed to distinguish drug from placebo.
Delayed Matching to Sample (Attention/Working Memory)Improved Baselinep < 0.05 High (Specific). Clear signal in attention-heavy tasks.
Digit Span (Working Memory)Improved Baselinep < 0.05 High (Specific). Validates working memory mechanism.
Safety Profile (Adverse Events)13% (Headache)6% (Headache)Safe/ToleratedHigh. Safety is consistent across all trials (aMCI, PSP, Schizophrenia).
The Reproducibility Crisis: Why did it fail?
  • Endpoint Sensitivity: The primary composite score averaged multiple memory domains. Davunetide's effect is specific to working memory and attention (microtubule-dependent transport speed), not necessarily episodic memory consolidation (hippocampal volume) in the short term.

  • Sex-Specific Pharmacodynamics: A critical post-hoc analysis revealed that men showed a linear dose-response curve. Women exhibited a high placebo response at low doses, obscuring the drug's effect in the pooled analysis [1].

  • Disease Stage: In the subsequent PSP trial (pure tauopathy), Davunetide failed completely (p=0.41) [2].[3] This suggests the window for microtubule stabilization is likely prodromal (aMCI) rather than established neurodegeneration.

Experimental Protocol for Validation

To reproduce the cognitive benefits of Davunetide, researchers must abandon broad "Alzheimer's" protocols and utilize a stratified, mechanism-specific workflow .

Validation Workflow

Objective: Isolate the working memory signal in a sex-stratified aMCI cohort.

  • Cohort Selection:

    • Inclusion: Amnestic MCI (Petersen criteria).

    • Biomarker: CSF p-Tau/Aβ42 ratio > 0.1 (Confirms Tau pathology).

    • Stratification: MANDATORY separation of Male/Female data streams during randomization.

  • Dosing Regimen:

    • Route: Intranasal (bypasses BBB).

    • Dosage: 15 mg, twice daily (Total 30 mg/day). Note: 5 mg daily was ineffective in pooled data.

  • Endpoints (The "Signal"):

    • Primary: Delayed Matching to Sample (DMS) - measures visual working memory.

    • Secondary: Digit Span (Forward/Backward).

    • Exclude: Broad ADAS-Cog composites (insufficient sensitivity for 12-week microtubule stabilization).

Validation_Protocol cluster_Arms Treatment Arms (12 Weeks) Screen Screening: aMCI Criteria + CSF Tau+ Strat Stratification: Sex-Specific Randomization Screen->Strat Arm_M Male Cohort (30mg/day vs Placebo) Strat->Arm_M Arm_F Female Cohort (30mg/day vs Placebo) Strat->Arm_F Assess Assessment: Working Memory Specific Arm_M->Assess Arm_F->Assess Analysis Analysis: Dose-Response per Sex Assess->Analysis

Figure 2: Optimized Clinical Validation Protocol. Note the critical stratification step to account for sex-specific pharmacodynamics observed in previous trials.

Conclusion

Davunetide demonstrates conditional reproducibility . It is not a broad-spectrum cognitive enhancer for all dementia. However, its ability to improve attention and working memory in male subjects with aMCI is supported by Phase II data. Future research or derivative development must focus on:

  • Patient Stratification: Sex as a biological variable is non-negotiable for this peptide class.

  • Endpoint Precision: Moving away from "Memory Composites" toward specific prefrontal-dependent tasks (DMS, Digit Span).

References

  • Morimoto, B. H., et al. (2013). A Double-Blind, Placebo-Controlled, Ascending-Dose, Randomized Study to Evaluate the Safety, Tolerability and Effects on Cognition of AL-108 after 12 Weeks of Intranasal Administration in Subjects with Mild Cognitive Impairment. Dementia and Geriatric Cognitive Disorders. Link

  • Boxer, A. L., et al. (2014). Davunetide in patients with progressive supranuclear palsy: a randomised, double-blind, placebo-controlled phase 2/3 trial. The Lancet Neurology. Link

  • Javitt, D. C., et al. (2012). Effect of the neuroprotective peptide davunetide (AL-108) on cognition and functional capacity in schizophrenia. Schizophrenia Research. Link

  • Gozes, I., et al. (2009). Addressing Alzheimer's Disease Tangles: From NAP to AL-108. Current Alzheimer Research. Link

Sources

Technical Comparison Guide: Davunetide vs. Paclitaxel for Neuronal Microtubule Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Davunetide vs. Paclitaxel for Microtubule Stabilization in Neurons Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stabilization Paradox

In neuronal research, "stabilization" is a nuanced term. While both Davunetide (NAP) and Paclitaxel (Taxol) stabilize microtubules (MTs), they represent diametrically opposed biophysical outcomes.

  • Paclitaxel induces static hyper-stabilization . It binds the

    
    -tubulin lumen, locking the lattice in a polymerized state. In neurons, this "freezes" the cytoskeleton, impairing the dynamic instability required for axonal transport, often resulting in chemotherapy-induced peripheral neuropathy (CIPN).
    
  • Davunetide promotes dynamic physiological stabilization . Derived from Activity-Dependent Neuroprotective Protein (ADNP), it recruits Tau and End-Binding (EB) proteins to the MT shaft.[1] This maintains the lattice integrity while preserving the depolymerization/polymerization cycles essential for organelle trafficking.

Guidance: Use Paclitaxel for structural lattice studies or inducing mitotic arrest in glia/cancer models. Use Davunetide for neuroprotection assays, rescuing axonal transport deficits, and studying cytoskeletal integrity under stress without inducing toxicity.

Mechanistic Deep Dive

Paclitaxel: The Lattice Lock

Paclitaxel is a taxane that binds specifically to the taxane-binding site on the luminal side of the


-tubulin subunit.
  • Mechanism: It strengthens lateral contacts between protofilaments.

  • Outcome: It lowers the critical concentration for tubulin polymerization, causing spontaneous assembly even in the absence of GTP.

  • Neuronal Impact: By suppressing dynamic instability (the "breathing" of the MT), it prevents the motor proteins (Kinesin/Dynein) from navigating the track effectively, leading to "traffic jams" and axonal degeneration.

Davunetide (NAP): The Scaffold Rescue

Davunetide is an 8-amino acid peptide (NAPVSIPQ).[2] Its mechanism is distinct from taxanes.[2]

  • Mechanism: It interacts with the tubulin/Tau interface. Crucially, it recruits Tau and EB1/EB3 proteins to the microtubule plus-ends and shaft.

  • Outcome: It protects MTs from disassembly (catastrophe) caused by stressors (e.g., zinc toxicity, oxidative stress) but does not suppress the necessary turnover of tubulin subunits.

  • Neuronal Impact: It restores anterograde axonal transport and prevents the formation of Tau aggregates (neurofibrillary tangles).

Visualization: Mechanistic Pathways

The following diagram contrasts the molecular interactions of both agents.

MT_Stabilization_Mechanism cluster_Paclitaxel Paclitaxel (Static) cluster_Davunetide Davunetide (Dynamic) PTX Paclitaxel BetaTub Beta-Tubulin (Lumen) PTX->BetaTub Binds High Affinity Lattice Lattice 'Freezing' BetaTub->Lattice Prevents Depoly. TransportDefect Axonal Transport Blockade (CIPN) Lattice->TransportDefect Loss of Dynamics NAP Davunetide (NAP) TauEB Recruits Tau & EB1/3 NAP->TauEB Interaction Rescue Maintains Dynamic Instability TauEB->Rescue Stabilizes +Ends Neuroprot Restored Transport & Survival Rescue->Neuroprot Physiological Flow

Caption: Paclitaxel binds beta-tubulin causing lattice freezing (Red), while Davunetide recruits Tau/EB proteins to maintain dynamic stability (Blue).

Pharmacological Profile in the CNS[3]

FeaturePaclitaxel (Taxol)Davunetide (NAP)
BBB Permeability Poor. Requires carriers (e.g., Angiopep-2) or disruption (ultrasound) to reach effective CNS concentrations [1].High. Penetrates BBB via intranasal or systemic administration; enters cells rapidly [2].
Primary Toxicity Neurotoxic. Causes axonopathy, sensory neuropathy, and accumulation of acetylated tubulin (marker of stable, aging MTs) [3].Non-Toxic. Neuroprotective at therapeutic doses (femto- to nanomolar range) [4].
Dose Response Cytotoxic > 10 nM (in vitro).Active at 10⁻¹⁵ to 10⁻⁹ M (femtomolar/nanomolar).
Clinical Status FDA-approved (Oncology).Orphan Drug Status (PSP), Clinical Trials (MCI, Schizophrenia).

Experimental Protocols: Comparative Assay

To objectively compare these agents, a Dual-Phase Microtubule Dynamics Assay is recommended. This protocol validates stability (resistance to cold/nocodazole) against transport efficiency.

Protocol: Neuronal MT Stability & Transport Rescue

Objective: Differentiate between hyper-stabilization (Paclitaxel) and physiological rescue (Davunetide) in primary cortical neurons.

Phase A: The Stability Challenge (Resistance to Depolymerization)
  • Culture: Plate primary cortical neurons (DIV 7-10).

  • Treatment Groups:

    • Control (Vehicle)

    • Paclitaxel (10 nM)

    • Davunetide (1 nM)[3]

    • Stressor: Nocodazole (5 µM) added for the final 30 mins.

  • Extraction: Lyse cells in a microtubule-stabilizing buffer (MTSB) containing 0.1% Triton X-100 to remove free tubulin, leaving only polymerized MTs.

  • Fixation: Fix remaining cytoskeleton with -20°C Methanol.

  • Readout: Immunofluorescence for Acetylated Tubulin (stable MTs) vs. Tyrosinated Tubulin (dynamic MTs).

    • Expected Result: Paclitaxel retains high acetylated tubulin even with Nocodazole. Davunetide retains MT structure but maintains a balanced tyrosinated/acetylated ratio.

Phase B: The Functional Transport Assay (Mitochondrial Tracking)
  • Transfection: Transfect neurons with Mito-GFP or load with MitoTracker Red .

  • Live Imaging: Use Time-Lapse Confocal Microscopy (1 frame/5 sec for 10 mins).

  • Analysis: Generate Kymographs to measure:

    • Anterograde/Retrograde velocity.

    • Pause duration.

  • Causality Check:

    • Paclitaxel:[3][4][5][6][7][8][9][10][11][12][13] Expect reduced velocity and increased pause duration (static MTs block motors).

    • Davunetide: Expect maintained or improved velocity, especially under stress conditions (e.g., Zinc or oxidative stress) [5].

Visualization: Experimental Workflow

The following diagram outlines the decision logic and workflow for this comparative protocol.

Experimental_Workflow cluster_Treat Treatment Phase cluster_Readout Dual Readout Start Primary Neurons (DIV 7-10) PTX_Arm Paclitaxel (10nM) (Hyper-stabilizer) Start->PTX_Arm NAP_Arm Davunetide (1nM) (Physiological Rescue) Start->NAP_Arm Stressor Add Stressor (Nocodazole/Zinc) PTX_Arm->Stressor NAP_Arm->Stressor Assay_A Phase A: Stability (Fix & Stain) Stressor->Assay_A Assay_B Phase B: Transport (Live Imaging) Stressor->Assay_B Result_PTX Result: Frozen MTs Transport Deficits Assay_A->Result_PTX High Acetyl-Tubulin Result_NAP Result: Intact MTs Restored Transport Assay_A->Result_NAP Balanced Tubulin Assay_B->Result_PTX Low Velocity Assay_B->Result_NAP Normal Velocity

Caption: Workflow comparing hyper-stabilization (Paclitaxel) vs. rescue (Davunetide) via stability and transport assays.

References

  • Zhang, F., et al. (2021). Delivering albumin-bound paclitaxel across the blood-brain barrier for gliomas.[14] Journal of Controlled Release. Link

  • Gozes, I., et al. (2023). NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. Biomolecules.[2][3][5][13][15] Link

  • Gornstein, E., & Schwarz, T. L. (2017). Neurotoxic mechanisms of paclitaxel are local to the distal axon and independent of transport defects. Experimental Neurology. Link

  • Magen, I., & Gozes, I. (2013). Microtubule-stabilizing peptides and small molecules protecting axonal transport and brain function: Focus on davunetide (NAP).[2] Neuropeptides. Link

  • Oz, S., et al. (2012). NAP (davunetide) protects against zinc toxicity in a neuronal model: a link to microtubule stabilization.[2] Molecular and Cellular Neuroscience. Link

Sources

Safety Operating Guide

Navigating the Frontier of Neuroprotection: A Guide to Safely Handling Davunetide Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Davunetide acetate, a promising neuroprotective peptide, represents a significant step forward in the potential treatment of neurodegenerative disorders. As you unlock its therapeutic potential, ensuring a safe and controlled laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Davunetide acetate, moving beyond a simple checklist to offer a framework for responsible and effective research.

Understanding the Compound: A Risk-Based Approach

Davunetide acetate is an eight-amino acid peptide (NAPVSIPQ) derived from activity-dependent neuroprotective protein (ADNP).[1][2] Its mechanism of action involves promoting microtubule stabilization, which is crucial for neuronal integrity and function.[3] While preclinical and clinical studies have shown Davunetide to be generally well-tolerated, it is critical to treat all research compounds with a high degree of caution.[3] The full toxicological properties of many research-grade peptides have not been exhaustively investigated.[4] Therefore, a comprehensive risk assessment is the foundational step before any handling procedures commence.

Key Risk Considerations:

  • Inhalation: Lyophilized powders can easily become airborne during weighing and reconstitution, posing an inhalation risk.[5]

  • Dermal Contact: Accidental skin contact may lead to unforeseen biological effects or allergic reactions.[6]

  • Ocular Exposure: Splashes during reconstitution or handling of solutions can cause eye irritation.[7]

  • Ingestion: While less common in a laboratory setting, accidental ingestion could lead to systemic effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. The following table outlines the recommended PPE for handling Davunetide acetate in various laboratory scenarios.

Task Minimum PPE Requirement Enhanced Precautions (Recommended)
Weighing Lyophilized Powder Nitrile gloves, Lab coat, Safety glassesWork within a chemical fume hood or powder containment hood. N95 or higher respirator.
Reconstituting in Solution Nitrile gloves, Lab coat, Safety glassesWork within a chemical fume hood or biosafety cabinet.
Handling Solutions Nitrile gloves, Lab coat, Safety glasses---
Cell Culture/In-vivo Dosing Nitrile gloves, Lab coat, Safety glassesConsider double gloving.
The Rationale Behind PPE Selection:
  • Nitrile Gloves: Provide a robust barrier against chemical permeation. Always change gloves immediately if they become contaminated.[5]

  • Lab Coat: Protects skin and personal clothing from accidental spills.[8]

  • Safety Glasses/Goggles: Shield the eyes from splashes of solutions or airborne powder.[7]

  • Fume Hood/Containment Hood: Essential for minimizing the inhalation of fine powders during weighing and reconstitution.[7][8]

  • Respirator: An N95 or higher-rated respirator should be used when handling larger quantities of powder outside of a containment hood to prevent inhalation.[4]

Procedural Guidance: From Receipt to Disposal

A structured workflow is critical to maintaining a safe laboratory environment and ensuring the integrity of your research.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. Davunetide acetate, like most peptides, is sensitive to temperature and moisture.

  • Storage of Lyophilized Powder: Store at -20°C in a tightly sealed container to prevent degradation.[4][9] For long-term storage, -80°C is recommended.[9]

  • Storage of Reconstituted Solutions: If storage in solution is necessary, use a sterile buffer at a pH of 5-6, aliquot into single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Step-by-Step: Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Safety Glasses/Goggles

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves

  • Lab Coat (turn inside out as it is removed)

  • Safety Glasses/Goggles

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water.

Spill Management

Accidents can happen. Being prepared is key to mitigating any potential risks.

  • Alert colleagues and secure the area.

  • Wear appropriate PPE , including a respirator if the spill involves powder.

  • For powder spills: Gently cover with absorbent material to avoid raising dust.[4]

  • For liquid spills: Absorb with an inert material.

  • Clean the spill area with a suitable decontaminant.

  • Collect all contaminated materials in a sealed, labeled container for proper disposal.[11]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of Davunetide acetate and all associated materials is crucial to protect the environment and comply with regulations.

  • Unused Davunetide Acetate: Should be disposed of as chemical waste in accordance with local, state, and federal regulations.[4] Never dispose of peptides down the drain.[7]

  • Contaminated Materials: All used vials, pipette tips, gloves, and other disposable materials that have come into contact with Davunetide acetate should be collected in a designated, sealed waste container.

  • Liquid Waste: Collect in a clearly labeled, sealed container.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.[12]

Visualizing the Workflow: PPE Decision Matrix

To aid in the rapid selection of appropriate PPE, the following decision matrix can be utilized.

PPE_Decision_Matrix cluster_0 Start: Assess Task cluster_1 Task Type cluster_2 Core PPE cluster_3 Enhanced Precautions start Handling Davunetide Acetate weighing Weighing Lyophilized Powder start->weighing reconstituting Reconstituting in Solution start->reconstituting handling_solution Handling Solutions start->handling_solution core_ppe Nitrile Gloves Lab Coat Safety Glasses weighing->core_ppe fume_hood Chemical Fume Hood weighing->fume_hood Recommended respirator N95+ Respirator weighing->respirator If fume hood is unavailable reconstituting->core_ppe reconstituting->fume_hood Recommended handling_solution->core_ppe

Caption: PPE selection flowchart for handling Davunetide acetate.

By adhering to these guidelines, you can confidently and safely advance your research with Davunetide acetate, contributing to the collective effort to combat neurodegenerative diseases.

References

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • Peptide Institute, Inc. (2021, March 30).
  • Pfizer. (2017, March 23).
  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.).
  • Morimoto, B. H., Fox, A. W., Stewart, A. J., & Gold, M. (2013). Davunetide: a review of safety and efficacy data with a focus on neurodegenerative diseases. Expert Review of Clinical Pharmacology, 6(5), 483–502. [Link]

  • AbMole BioScience. (n.d.).
  • Safework SA. (2018, November 5). Farm Chemical Safety: Personal Protective Equipment [Video]. YouTube. [Link]

  • Occupational exposure limits for acetaldehyde, 2‐bromopropane, glyphosate, manganese and inorganic manganese compounds, and zinc oxide nanoparticle, and the biological exposure indices for cadmium and cadmium compounds and ethylbenzene, and carcinogenicity, occupational sensitizer, and reproductive toxicant classifications. (2021). Journal of Occupational Health, 63(1), e12274. [Link]

  • Bertin Bioreagent. (n.d.). Davunetide (acetate) - Applications. Retrieved February 5, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Criteria for a recommended standard: occupational exposure to diacetyl and 2,3-pentanedione.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved February 5, 2026, from [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
  • Ahangari, N., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Journal of Environmental Health and Sustainable Development.
  • Glogovac, M., et al. (2021). Disease area and mode of action as criteria to assign a default occupational exposure limit. Regulatory Toxicology and Pharmacology, 121, 104891. [Link]

  • How to Store Peptides | Best Practices for Researchers. (n.d.).
  • Elimination Pathways of Fusion Protein and Peptide Drugs. (2020). Biointerface Research in Applied Chemistry.
  • Pfizer. (2012, September 6).
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • Cambridge Bioscience. (n.d.). Davunetide (acetate). Retrieved February 5, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.